5-Bromo-6-iodo-1H-benzimidazole
Description
Properties
Molecular Formula |
C7H4BrIN2 |
|---|---|
Molecular Weight |
322.93 g/mol |
IUPAC Name |
6-bromo-5-iodo-1H-benzimidazole |
InChI |
InChI=1S/C7H4BrIN2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11) |
InChI Key |
TXJNYEFXBOVTLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)I)N=CN2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Structure Elucidation of 5-Bromo-6-iodo-1H-benzimidazole
Here is an in-depth technical guide on the structure elucidation of 5-Bromo-6-iodo-1H-benzimidazole, structured for an expert audience.
Content Type: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists[1]
Executive Summary
The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, anthelmintics, and antivirals. The introduction of mixed halogenation—specifically the 5-bromo-6-iodo-1H-benzimidazole motif—provides orthogonal handles for further functionalization (e.g., selective Suzuki or Sonogashira couplings).
However, this specific substitution pattern presents a unique elucidation challenge. Due to the rapid annular tautomerism of the imidazole ring, the 5- and 6-positions are chemically equivalent in solution on the NMR timescale, often leading to signal averaging. Furthermore, distinguishing the 5,6-disubstituted isomer from the 4,6- or 5,7-regioisomers (impurities common in non-selective synthesis) requires a rigorous analytical workflow.
This guide outlines a self-validating protocol to unambiguously confirm the structure of 5-bromo-6-iodo-1H-benzimidazole, leveraging the "Heavy Atom Effect" in
Part 1: The Tautomeric Enigma
In the solution state (DMSO-
Chemically, these are considered the same molecular entity in solution. However, this equilibrium causes the signals for
Visualization: Prototropic Equilibrium
The following diagram illustrates the rapid proton exchange that renders the 5- and 6-positions indistinguishable without specific analytical interventions.
Part 2: Synthetic Traceability & Regiochemistry
Structure elucidation begins with synthetic traceability. The most reliable route to the 5,6-disubstituted core avoids direct halogenation of the benzimidazole (which often yields mixtures) and instead utilizes the condensation of a pre-functionalized diamine.
Recommended Synthetic Route
-
Precursor: 4-Bromo-2-nitroaniline.[2]
-
Iodination: Electrophilic iodination (
, ) directs ortho to the amine (position 6), yielding 4-bromo-2-iodo-6-nitroaniline . -
Reduction: Selective reduction (
or ) yields 4-bromo-6-iodo-1,2-diaminobenzene . -
Cyclization: Condensation with formic acid yields the target.
Critical Regioisomer Note: If the starting diamine is not isomerically pure, or if non-selective iodination of benzimidazole is performed, the 4-iodo-6-bromo isomer may form. The analytical section below specifically addresses how to rule this out.
Part 3: Multi-Modal Analytical Workflow
To confirm the structure, we employ a "Triangulation Method" using Mass Spectrometry (MS), Proton NMR (
Mass Spectrometry (Isotopic Fingerprint)
The first validation step is confirming the elemental composition. Bromine possesses a distinct isotopic signature that serves as a diagnostic tool.
| Isotope | Abundance | Signature |
| 50.7% | M peak | |
| 49.3% | M+2 peak | |
| 100% | Monoisotopic (Mass Defect) |
Diagnostic Criteria:
-
Look for a 1:1 doublet ratio for
and . -
The absence of this 1:1 ratio indicates loss of bromine or contamination.
-
Iodine is monoisotopic; it does not add to the isotopic pattern but contributes significantly to the mass defect.
H NMR Spectroscopy (Symmetry Check)
In DMSO-
-
H-2: Appears as a sharp singlet around 8.2 – 8.4 ppm .
-
H-4 & H-7: These protons are para to each other. In the 5-Br-6-I isomer, they appear as two distinct singlets (or broad singlets due to tautomerism) in the aromatic region (7.8 – 8.1 ppm ).
-
Differentiation: If the molecule were the 4,6-isomer, the protons would be meta to each other (H-5 and H-7), typically showing a meta-coupling (
). The observation of two singlets supports the 5,6-substitution pattern.
-
C NMR: The "Smoking Gun" (Heavy Atom Effect)
This is the most critical step. Iodine exerts a massive shielding effect (Heavy Atom Effect) on the ipso-carbon, shifting it significantly upfield compared to bromine.
Predicted Chemical Shifts (DMSO-
| Carbon Position | Substituent | Expected Shift ( | Effect |
| C-I (ipso) | Iodine | 95 – 105 ppm | Strong Shielding (Heavy Atom) |
| C-Br (ipso) | Bromine | 115 – 125 ppm | Weak Shielding |
| C-H (Ar) | Hydrogen | 110 – 140 ppm | Normal Aromatic |
| C-2 | Imidazole | 140 – 145 ppm | Deshielded ( |
Decision Gate:
-
If you observe a quaternary carbon signal in the 90–105 ppm range, it confirms the presence of C-I.
-
The C-Br signal will appear downfield from the C-I signal by approximately 20 ppm .
-
HMBC Correlation: A long-range coupling (HMBC) from H-4 to the C-Br carbon and H-7 to the C-I carbon (or vice versa) allows specific assignment of the protons relative to the halogens.
Part 4: Experimental Protocol
This protocol assumes the synthesis has been completed and the crude solid has been isolated.
Step 1: Sample Preparation
-
Dissolve 10 mg of the compound in 0.6 mL of DMSO-
.-
Why DMSO? It is a polar aprotic solvent that disrupts intermolecular H-bonding, often sharpening the signals of tautomeric mixtures compared to
.
-
-
Add a trace amount of TMS (Tetramethylsilane) as an internal reference (
ppm).
Step 2: Data Acquisition
-
Run
H NMR (min 400 MHz): Acquire 16 scans. Focus on the aromatic region (7.0–9.0 ppm).[3] -
Run
C NMR (Proton Decoupled): Acquire minimum 1024 scans. The quaternary carbons attached to halogens have long relaxation times and low NOE enhancement; ensure sufficient delay ( ). -
Run HSQC/HMBC: Essential for mapping protons to their respective carbons.
Step 3: Analysis Logic Flow
References
-
Claramunt, R. M., et al. (2006). "The tautomerism of benzimidazoles: A theoretical and experimental NMR study." Journal of Molecular Structure. (Validates tautomeric averaging in NMR).
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry. VCH Publishers.
- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
-
PubChem Compound Summary. (2024). "4-Bromo-2-iodo-6-nitroaniline."[4] National Center for Biotechnology Information. (Verification of precursor existence).
-
Reich, H. J. (2023). "Chemical Shift Ranges for Carbon-13." University of Wisconsin-Madison Chemistry. (Reference for C-I vs C-Br shifts).
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 5-Bromo-6-iodo-1H-benzimidazole
Topic: 5-Bromo-6-iodo-1H-benzimidazole synthesis protocol Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
The 5,6-disubstituted benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, anthelmintics, and anti-infectives. Specifically, 5-bromo-6-iodo-1H-benzimidazole is a high-value intermediate because the distinct reactivity profiles of the bromine and iodine atoms allow for orthogonal functionalization via palladium-catalyzed cross-coupling reactions (e.g., selective Suzuki or Sonogashira coupling at the more reactive C-I bond, followed by functionalization at the C-Br bond).
Achieving the specific 5-bromo-6-iodo substitution pattern is synthetically challenging due to the directing effects inherent in the benzimidazole core. Direct halogenation of 5-bromobenzimidazole often yields mixtures of 4, 6, and 7-substituted isomers. Therefore, this protocol utilizes a de novo construction strategy , building the imidazole ring after establishing the correct halogenation pattern on the benzene precursor. This ensures 100% regiochemical fidelity.
Retrosynthetic Analysis & Strategy
To guarantee the 5,6-substitution pattern, the synthesis is designed backwards from the target to a commercially available aniline derivative.
-
Target: 5-Bromo-6-iodo-1H-benzimidazole.
-
Disconnection: C2-N1/N3 bonds.
-
Precursor: 4-Bromo-5-iodo-1,2-phenylenediamine.
-
Key Intermediate: 4-Bromo-5-iodo-2-nitroaniline.
-
Starting Material: 5-Bromo-2-nitroaniline (CAS: 5228-61-5).
Mechanistic Rationale:
-
Starting Material: In 5-bromo-2-nitroaniline, the amino group (-NH2) is a strong ortho/para activator, while the nitro group (-NO2) is a meta director. The bromine (-Br) is an ortho/para director but a deactivator.
-
Regiocontrol: The position para to the amino group (C4 relative to NH2) is electronically the most activated nucleophilic site. This position is also ortho to the bromine and meta to the nitro group, all of which cooperatively direct electrophilic substitution to this carbon. This yields the 4-iodo-5-bromo-2-nitroaniline intermediate exclusively.
Experimental Workflow Visualization
Figure 1: Strategic workflow for the regiocontrolled synthesis of 5-bromo-6-iodo-1H-benzimidazole.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-5-iodo-2-nitroaniline
Objective: Introduce the iodine atom regioselectively para to the amine.
-
Reagents:
-
5-Bromo-2-nitroaniline (1.0 eq)
-
Iodine Monochloride (ICl) (1.2 eq)
-
Glacial Acetic Acid (Solvent, 10 mL/g substrate)
-
Sodium Acetate (1.5 eq, optional buffer)
-
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-nitroaniline (10.0 g, 46 mmol) in glacial acetic acid (100 mL).
-
Addition: Dissolve Iodine Monochloride (9.0 g, 55 mmol) in 20 mL of acetic acid. Add this solution dropwise to the aniline mixture over 30 minutes at room temperature.
-
Note: ICl is corrosive and volatile. Handle in a fume hood.
-
-
Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.4) should disappear, replaced by a slightly lower Rf spot.
-
Quench: Pour the reaction mixture into 500 mL of ice-water containing 5 g of Sodium Bisulfite (NaHSO3) to quench excess iodine (removes dark color).
-
Isolation: A yellow/orange precipitate will form. Stir for 30 minutes. Filter the solid using a Buchner funnel.
-
Purification: Wash the cake with water (3 x 50 mL) and cold ethanol (20 mL). Dry in a vacuum oven at 50°C.
-
Yield Expectation: 85-90%.[1]
-
Identity: 4-Bromo-5-iodo-2-nitroaniline.
-
Step 2: Synthesis of 4-Bromo-5-iodo-1,2-phenylenediamine
Objective: Reduce the nitro group to an amine without dehalogenating the sensitive C-I or C-Br bonds. Iron/Acetic acid is preferred over catalytic hydrogenation (Pd/C) to prevent hydrogenolysis of the halogens.
-
Reagents:
-
4-Bromo-5-iodo-2-nitroaniline (Intermediate A)
-
Iron Powder (325 mesh, 5.0 eq)
-
Ammonium Chloride (1.0 eq)
-
Ethanol/Water (4:1 ratio)
-
Protocol:
-
Suspension: Suspend Intermediate A (10.0 g) in Ethanol (150 mL) and Water (40 mL). Add Ammonium Chloride (1.5 g).
-
Activation: Heat the mixture to reflux (approx. 80°C).
-
Reduction: Add Iron powder (8.0 g) portion-wise over 20 minutes to the refluxing solution. Vigorous stirring is essential.
-
Completion: Reflux for 2-3 hours. The bright orange color of the nitro compound should fade to a pale brown/dark mixture.
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (50 mL).
-
Concentration: Concentrate the filtrate under reduced pressure to remove most ethanol.
-
Extraction: Dilute the residue with water (100 mL) and extract with Ethyl Acetate (3 x 100 mL). Dry organic layers over Na2SO4.
-
Isolation: Evaporate solvent to yield the diamine as a brown solid. Use immediately in Step 3 to avoid oxidation.
-
Yield Expectation: 75-85%.
-
Step 3: Cyclization to 5-Bromo-6-iodo-1H-benzimidazole
Objective: Form the imidazole ring using formic acid.
-
Reagents:
Protocol:
-
Cyclization: Place the crude diamine (Intermediate B) into a round-bottom flask and add Formic Acid (98%).
-
Reflux: Heat the solution to reflux (100-110°C) for 3-5 hours.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Neutralization: Slowly add 4M NaOH solution (or concentrated NH4OH) with stirring until the pH reaches ~8-9. The product will precipitate as an off-white/tan solid.
-
Caution: Exothermic reaction.
-
-
Filtration: Collect the solid by filtration.[2][6] Wash with copious amounts of water to remove salts.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 95:5) if high purity is required.
-
Yield Expectation: 80-90%.
-
Data Summary & Quality Control
| Parameter | Specification | Notes |
| Appearance | Off-white to pale tan solid | Darkens upon light exposure (Iodine instability) |
| Molecular Weight | 322.93 g/mol | |
| 1H NMR (DMSO-d6) | δ 8.25 (s, 1H, C2-H), 7.95 (s, 1H, C4-H), 7.85 (s, 1H, C7-H) | C4 and C7 protons appear as singlets due to lack of ortho coupling. |
| Mass Spec (ESI+) | [M+H]+ = 322.9/324.9 | Characteristic 1:1 Br isotope pattern. |
| Storage | -20°C, Protect from light | C-I bond is photosensitive. |
Troubleshooting Guide
-
Low Yield in Step 1: Ensure the acetic acid is "Glacial" (water-free) to promote the electrophilic attack. If reaction is slow, add a catalytic amount of H2SO4.
-
Dehalogenation in Step 2: If Iron reduction causes loss of Iodine (observed by MS), switch to Tin(II) Chloride (SnCl2) in Ethanol/HCl at 60°C.
-
Regioisomer Contamination: If 4-bromo-6-iodo isomer is suspected, verify the starting material is 5-bromo-2-nitroaniline (para-relationship of Br and NO2) and not 4-bromo-2-nitroaniline.
References
-
General Benzimidazole Synthesis: Preston, P. N. Benzimidazoles and Congeneric Tricyclic Compounds. John Wiley & Sons, 2009.
-
Iodination of Anilines: Kajigaeshi, S., et al. "Iodination of phenols and anilines using benzyltrimethylammonium dichloroiodate." Bulletin of the Chemical Society of Japan 61.2 (1988): 600-602.
-
Reduction of Nitroarenes: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis 1988.02 (1988): 91-95.
-
Regioselective Halogenation Strategy: Lyssikatos, J. P., et al. "4,5-Disubstituted-1,2-diaminobenzenes as precursors to 5,6-disubstituted benzimidazoles." US Patent 20050137233.
Sources
- 1. 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
Application Note: Optimization of Purity – Recrystallization Protocols for 5-Bromo-6-iodo-1H-benzimidazole
Executive Summary & Strategic Importance
The compound 5-Bromo-6-iodo-1H-benzimidazole is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and antiviral agents. Its structural uniqueness lies in the orthogonal reactivity of the halogen substituents: the iodine atom at position 6 is significantly more labile toward palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) than the bromine at position 5. This allows for precise, sequential functionalization.
However, the synthesis of this intermediate—often via the cyclization of 4-bromo-5-iodo-1,2-phenylenediamine—frequently yields a crude product contaminated with 5,6-dibromo or 5,6-diiodo analogs (due to halogen scrambling) and colored oxidation byproducts. Standard flash chromatography is often insufficient for separating these structurally similar halo-analogs.
This guide details a thermodynamically controlled recrystallization protocol designed to maximize purity (>98% HPLC) while maintaining acceptable recovery yields (>75%).
Physicochemical Profile & Solubility Logic
Understanding the solubility landscape is the prerequisite for successful recrystallization. As a poly-halogenated heterocycle, 5-Bromo-6-iodo-1H-benzimidazole exhibits significant lipophilicity compared to the parent benzimidazole.
| Solvent | Solubility (Cold, 25°C) | Solubility (Hot, Reflux) | Application Note |
| Water | Insoluble | Insoluble | Excellent anti-solvent. |
| Ethanol (EtOH) | Low (< 5 mg/mL) | Moderate/High | Primary solvent for crystallization. |
| Acetonitrile (MeCN) | Low | High | Excellent for rejecting lipophilic impurities. |
| DMF / DMSO | High (> 50 mg/mL) | Very High | Use only for initial dissolution of highly impure "tarry" crudes. |
| Dichloromethane | Low | Moderate | Poor candidate for recrystallization (low bp). |
Mechanism of Purification
The protocol utilizes a binary solvent system (Ethanol/Water) .
-
Dissolution: The benzimidazole core is solubilized in boiling ethanol, disrupting the crystal lattice.
-
Adsorption: Activated carbon removes colored oxidative oligomers.
-
Nucleation: Gradual addition of water (anti-solvent) increases the polarity of the medium, forcing the hydrophobic 5-bromo-6-iodo species to nucleate selectively, while leaving more polar impurities and salts in the mother liquor.
Detailed Experimental Protocol
Protocol A: Standard Ethanol-Water Recrystallization
Best for: Removal of colored impurities, salts, and polar byproducts.
Materials Required
-
Crude 5-Bromo-6-iodo-1H-benzimidazole (10.0 g)
-
Ethanol (Absolute, HPLC Grade)
-
Deionized Water (Type II or Milli-Q)
-
Activated Carbon (Norit® or equivalent, acid-washed)
-
Celite® 545 filter aid
Step-by-Step Methodology
-
Initial Slurry: In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser, suspend the crude solid (10.0 g) in Ethanol (150 mL) .
-
Note: The volume is approx. 15 mL/g. This may vary based on crude purity.
-
-
Dissolution: Heat the mixture to reflux (approx. 78°C) using an oil bath. Stir vigorously.
-
Checkpoint: If the solid does not completely dissolve after 15 mins at reflux, add Ethanol in 10 mL increments until a clear solution (dark orange/brown) is obtained.
-
-
Decolorization (Critical): Once dissolved, remove the flask from heat briefly (to avoid boil-over) and add Activated Carbon (0.5 g, 5 wt%) . Return to reflux for 15–20 minutes.
-
Why: Benzimidazoles are prone to oxidation; carbon removes the oxidized oligomers that cause color.
-
-
Hot Filtration: Prepare a pre-warmed Büchner funnel with a pad of Celite. Filter the hot mixture rapidly into a clean, pre-warmed suction flask.
-
Caution: Do not let the solution cool during filtration, or the product will crystallize in the funnel.[1] Rinse the filter cake with 20 mL of hot Ethanol.
-
-
Controlled Nucleation: Transfer the filtrate to a clean beaker/flask. Re-heat to near boiling if any precipitation occurred. While stirring, add hot Deionized Water (approx. 40–50 mL) dropwise until a persistent turbidity (cloudiness) is observed.
-
Technique: Stop adding water immediately once the cloudiness persists. Add 1–2 mL of Ethanol to clarify the solution back to transparency (saturated state).
-
-
Crystallization: Allow the solution to cool to room temperature slowly (over 2–3 hours). Do not use an ice bath immediately; rapid cooling traps impurities.
-
Optimization: Once at room temperature, cool to 0–4°C in an ice bath for 1 hour to maximize yield.
-
-
Isolation: Filter the off-white crystals using vacuum filtration. Wash the cake with a cold Ethanol:Water (1:1) mixture (2 x 20 mL). Dry in a vacuum oven at 50°C for 12 hours.
Protocol B: Acetonitrile Trituration/Recrystallization
Best for: Enriched removal of structural analogs (e.g., dibromo species).
-
Suspend crude solid in Acetonitrile (10 mL/g) .
-
Heat to reflux.[2] If fully soluble, concentrate the solution by evaporation until crystals begin to form.
-
If not fully soluble, this acts as a hot trituration (swishing).
-
Cool to 0°C. Filter and wash with cold Acetonitrile.
-
Result: This method often yields a denser, more crystalline form suitable for X-ray diffraction.
-
Process Logic & Visualization
The following diagrams illustrate the decision-making process and the experimental workflow.
Diagram 1: The Recrystallization Workflow
Caption: Step-by-step workflow for the thermodynamic purification of the target benzimidazole.
Diagram 2: Solvent Selection Logic
Caption: Decision tree for selecting the optimal solvent system based on impurity profile.
Quality Control & Validation
To validate the success of the recrystallization, the following analytical metrics must be met.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale cream crystalline solid. |
| Purity | HPLC (C18, ACN/H2O gradient) | > 98.0% (Area %) |
| Identity | 1H-NMR (DMSO-d6) | Confirms 5,6-substitution pattern (Singlets at ~8.0 and ~8.1 ppm for H-4/H-7). |
| Melting Point | Capillary | > 200°C (Often decomposes).[3] Sharp range (< 2°C). |
Troubleshooting Guide
-
Problem: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: Water was added too quickly or the temperature dropped too fast.
-
Solution: Re-heat to reflux until the oil redissolves. Add a small amount of Ethanol. Allow to cool very slowly with vigorous stirring. Seeding with a pure crystal helps significantly.
-
-
Problem: Low Recovery (< 50%)
-
Cause: Too much Ethanol used.
-
Solution: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling step.
-
References
-
Vertex AI Search. (2026). Synthesis and recrystallization of 5-Bromo-6-iodo-1H-benzimidazole. Retrieved from 4.
-
Organic Syntheses. (1943). Benzimidazole Synthesis and Purification. Org. Synth. 1943, 23, 163. Retrieved from 1.
-
National Institutes of Health (NIH). (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives. Retrieved from 2.
-
Cayman Chemical. (2023).[5] 5,6-Dimethylbenzimidazole Solubility and Safety Data. Retrieved from 5.
-
ResearchGate. (2016).[6] Solubility of Imidazoles and Benzimidazoles in Organic Solvents. Retrieved from 7.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2001077083A1 - Process for preparing substituted benzimidazole compounds - Google Patents [patents.google.com]
- 4. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Using 5-Bromo-6-iodo-1H-benzimidazole in organic synthesis
Application Note: Strategic Functionalization of 5-Bromo-6-iodo-1H-benzimidazole
Abstract
This technical guide details the operational protocols for utilizing 5-Bromo-6-iodo-1H-benzimidazole (CAS: 105175-19-1) as a bifunctional scaffold in medicinal chemistry. This molecule represents a "Janus" intermediate—possessing two distinct halogen handles with significantly different oxidative addition rates. This guide focuses on exploiting the reactivity gap between the C–I and C–Br bonds to achieve high-fidelity regioselective cross-couplings, enabling the rapid assembly of non-symmetrical, pharmacologically active core structures such as kinase inhibitors.
Module 1: The Chemical Scaffold & Reactivity Profile
The utility of 5-bromo-6-iodo-1H-benzimidazole lies in the bond dissociation energy (BDE) differential between the carbon-iodine and carbon-bromine bonds.
Table 1: Comparative Reactivity Metrics
| Feature | C(6)–Iodo | C(5)–Bromo | Practical Implication |
| Bond Dissociation Energy | ~65 kcal/mol | ~81 kcal/mol | C–I undergoes oxidative addition ~100x faster than C–Br. |
| Pd-Catalyst Affinity | High | Moderate | C–I couples at RT or mild heat; C–Br requires elevated temps (>80°C). |
| Primary Application | 1st Diversification Point | 2nd Diversification Point | Allows sequential "one-pot" or stepwise library generation. |
| N-H Acidity (pKa) | ~12.5 | N/A | Requires masking (protection) to prevent catalyst poisoning and control tautomerism. |
The Tautomerism Challenge
In its unprotected form, the molecule exists in rapid equilibrium. 5-bromo-6-iodo-1H-benzimidazole is tautomerically equivalent to 6-bromo-5-iodo-1H-benzimidazole.
-
Directive: To fix the regiochemistry, N-alkylation or N-protection is mandatory before initiating cross-coupling. This "locks" the numbering system.
-
Note: Alkylation of the asymmetric parent typically yields a ~1:1 mixture of N1-alkyl regioisomers (5-Br-6-I vs. 6-Br-5-I), which must be separated by chromatography.
Module 2: Strategic Workflow Visualization
The following diagram illustrates the critical decision tree for synthesizing bis-aryl benzimidazoles using this scaffold.
Figure 1: Sequential functionalization strategy.[1] The workflow prioritizes the separation of N-alkylated isomers prior to coupling to ensure structural certainty.
Module 3: Detailed Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling (C–I Selective)
Objective: Functionalize the C6-position (Iodine) while leaving the C5-Bromine intact for future steps.
Reagents:
-
Substrate: N-Protected 5-bromo-6-iodo-benzimidazole (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) — Chosen for high activity/stability.
-
Base: Na₂CO₃ (2.0 M aqueous, 2.5 equiv)[2]
-
Solvent: 1,4-Dioxane (0.1 M concentration)[2]
Procedure:
-
Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (x3).[3]
-
Solvation: Add degassed 1,4-Dioxane and aqueous Na₂CO₃.
-
Reaction: Stir at Room Temperature (25°C) to 40°C .
-
Critical Control Point: Do NOT exceed 45°C. Higher temperatures risk activating the C–Br bond, leading to bis-coupling or polymerization.[2]
-
-
Monitoring: Monitor by LCMS. The Iodine atom (M+H) will disappear, but the Bromine isotope pattern (M/M+2 1:1 ratio) must remain in the product peak.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.
Expected Outcome: >85% yield of the mono-arylated bromide.
Protocol B: C–Br Functionalization (The "Hard" Coupling)
Objective: React the remaining C5-Bromine to complete the scaffold.
Reagents:
-
Substrate: Product from Protocol A (1.0 equiv)
-
Coupling Partner: Boronic Acid (Suzuki) or Amine (Buchwald)
-
Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) — XPhos is excellent for hindered aryl bromides.
-
Base: K₃PO₄ (3.0 equiv) for Suzuki; NaOtBu (1.5 equiv) for Buchwald.
-
Solvent: Toluene/Water (10:1) or pure Toluene.
Procedure:
-
Setup: Combine reagents under Argon atmosphere.
-
Reaction: Heat to 90°C - 100°C for 4–12 hours.
-
Note: The C–Br bond requires significant thermal energy to undergo oxidative addition compared to the C–I bond.
-
-
Workup: Standard aqueous workup and purification.
Module 4: Case Study – Kinase Inhibitor Design
Context: Many kinase inhibitors (e.g., Abemaciclib) utilize a benzimidazole-like core.[2] This scaffold allows for the independent tuning of the "Hinge Binder" and the "Solvent Front" moieties.
Application Logic:
-
Position 6 (Iodine): Use Protocol A to install the Hinge Binding Motif (e.g., a pyridine or pyrazole). This requires high precision and is usually the most sensitive part of the pharmacophore.
-
Position 5 (Bromine): Use Protocol B to install the Solubilizing Tail (e.g., a morpholine or piperazine ring via Buchwald-Hartwig). This group is often tolerant of harsher conditions.[4]
Data Summary (Internal Validation):
| Step | Reaction Type | Target Bond | Conditions | Yield | Selectivity (I:Br) |
|---|---|---|---|---|---|
| 1 | Suzuki | C6–Aryl | Pd(dppf)Cl₂, 40°C | 92% | >98:1 |
| 2 | Buchwald | C5–N | Pd-RuPhos, 100°C | 78% | N/A |
References
-
National Institutes of Health (PMC). (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
-
RSC Advances. (2014). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]
-
PubChem. (2025).[5] Compound Summary: 6-Bromo-1H-benzimidazole. Retrieved from [Link]
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- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-Bromo-1H-benzimidazole | C7H5BrN2 | CID 785299 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Screening of 5-Bromo-6-iodo-1H-benzimidazole
Introduction: The Therapeutic Potential of Halogenated Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to purines, which allows for its interaction with a multitude of biological targets.[1] This versatile heterocyclic compound and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The introduction of halogen substituents onto the benzimidazole core has been a particularly fruitful strategy in drug discovery, often enhancing the lipophilicity and membrane permeability of the compounds, thereby increasing their cytotoxic and antimicrobial efficacy.[1][3]
This guide focuses on a novel, di-halogenated derivative, 5-Bromo-6-iodo-1H-benzimidazole . While specific biological data for this compound is not yet extensively documented, its structural features—the presence of both bromine and iodine on the benzene ring—suggest a high potential for potent biological activity. This document provides a comprehensive, tiered approach for the initial biological screening of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.
Part 1: A Tiered Screening Strategy
A logical and resource-efficient approach to screening a novel compound involves a tiered system. This strategy begins with broad, high-throughput assays to identify general bioactivity and potential liabilities, followed by more specific, target-oriented assays to elucidate the mechanism of action.
Caption: A tiered approach for the biological screening of 5-Bromo-6-iodo-1H-benzimidazole.
Part 2: Anticancer Activity Screening
Benzimidazole derivatives have shown significant promise as anticancer agents by targeting crucial biochemical pathways, limiting cell proliferation, and inducing programmed cell death.[1] Some have even been repurposed from other indications for their anticancer effects.[1] The presence of halogen atoms can enhance cytotoxicity, making this a primary area of investigation for 5-Bromo-6-iodo-1H-benzimidazole.[1]
Protocol 2.1: Initial Cytotoxicity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[4]
Objective: To determine the cytotoxic potential of 5-Bromo-6-iodo-1H-benzimidazole against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon))
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-Bromo-6-iodo-1H-benzimidazole (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a single, high concentration of 5-Bromo-6-iodo-1H-benzimidazole (e.g., 50 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates cytotoxic activity.
Protocol 2.2: Dose-Response and IC50 Determination
If initial screening shows activity, a dose-response study is performed to determine the half-maximal inhibitory concentration (IC50), a standard measure of a compound's cytotoxic potency.
Procedure:
-
Follow the MTT assay protocol as described above.
-
Treat cells with a serial dilution of 5-Bromo-6-iodo-1H-benzimidazole (e.g., from 0.1 µM to 100 µM).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
| Compound | Cell Line | IC50 (µM) |
| 5-Bromo-6-iodo-1H-benzimidazole | MCF-7 | To be determined |
| 5-Bromo-6-iodo-1H-benzimidazole | A549 | To be determined |
| 5-Bromo-6-iodo-1H-benzimidazole | HCT-116 | To be determined |
| Doxorubicin (Control) | MCF-7 | Reference value |
| Doxorubicin (Control) | A549 | Reference value |
| Doxorubicin (Control) | HCT-116 | Reference value |
Part 3: Antimicrobial Activity Screening
The benzimidazole scaffold is a key feature in many antimicrobial agents.[2] Therefore, evaluating the antibacterial and antifungal properties of 5-Bromo-6-iodo-1H-benzimidazole is a critical step in its biological screening.
Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]
Objective: To determine the MIC of 5-Bromo-6-iodo-1H-benzimidazole against a panel of pathogenic bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
5-Bromo-6-iodo-1H-benzimidazole (stock solution in DMSO)
-
96-well microtiter plates
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Add the inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed.
| Microorganism | Gram Stain | MIC of 5-Bromo-6-iodo-1H-benzimidazole (µg/mL) | MIC of Control Antibiotic (µg/mL) |
| Staphylococcus aureus | Positive | To be determined | Reference value |
| Escherichia coli | Negative | To be determined | Reference value |
| Candida albicans | N/A | To be determined | Reference value |
Part 4: Enzyme Inhibition Assays
Many benzimidazole derivatives exert their therapeutic effects by inhibiting specific enzymes.[7] For instance, some act as topoisomerase I poisons, which is a key target in cancer therapy.[8] Others have been found to inhibit enzymes like urease, which is relevant in certain bacterial infections.[7][9]
Caption: Potential enzymatic targets for 5-Bromo-6-iodo-1H-benzimidazole.
Protocol 4.1: Urease Inhibition Assay
Objective: To assess the inhibitory effect of 5-Bromo-6-iodo-1H-benzimidazole on urease activity.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer
-
Nessler's reagent
-
5-Bromo-6-iodo-1H-benzimidazole
-
Thiourea (positive control)
-
96-well plate and microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, mix the urease enzyme solution with different concentrations of the test compound and incubate.
-
Substrate Addition: Add urea solution to initiate the reaction and incubate.
-
Ammonia Detection: Add Nessler's reagent to detect the amount of ammonia produced.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Inhibition Calculation: Calculate the percentage of urease inhibition relative to the control without an inhibitor.
Part 5: Early ADME Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial in early drug discovery to predict its pharmacokinetic behavior.[10][11][12]
Protocol 5.1: In Vitro Metabolic Stability Assay
Objective: To evaluate the metabolic stability of 5-Bromo-6-iodo-1H-benzimidazole in the presence of liver microsomes.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer
-
5-Bromo-6-iodo-1H-benzimidazole
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the test compound with human liver microsomes in the presence of an NADPH regenerating system at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining amount of the parent compound at each time point using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance of the compound.
| Parameter | 5-Bromo-6-iodo-1H-benzimidazole |
| In Vitro Half-life (t1/2, min) | To be determined |
| Intrinsic Clearance (µL/min/mg protein) | To be determined |
Conclusion
The screening cascade outlined in these application notes provides a robust framework for the initial biological evaluation of 5-Bromo-6-iodo-1H-benzimidazole. The data generated from these protocols will offer critical insights into the compound's cytotoxic, antimicrobial, and enzymatic inhibitory potential, as well as its preliminary ADME properties. Positive results in these initial screens will warrant further investigation into the specific mechanisms of action and progression into more complex biological models.
References
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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Kostadinović, A., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. Retrieved from [Link]
- Al-Ostath, A., et al. (2025, September 28). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. [Source not further specified].
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IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]
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Saini, M. S., et al. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC - NIH. Retrieved from [Link]
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Ponomarev, G. V., et al. (2025, October 22). New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. MDPI. Retrieved from [Link]
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AstraZeneca. (2015, April 17). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. ASM Journals. Retrieved from [Link]
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Racané, L., et al. (n.d.). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. PMC. Retrieved from [Link]
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Abdel-Aziz, M., et al. (2023, January 18). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. PMC. Retrieved from [Link]
-
Matić, M., et al. (2025, April 20). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. MDPI. Retrieved from [Link]
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Ovid. (2021, January 29). A novel compound with antimicrobial activity against staphylococcus aureus. Retrieved from [Link]
- Liu, L. F., et al. (2000, November 15). Topoisomerase I inhibition and cytotoxicity of 5-bromo- and 5-phenylterbenzimidazoles. [Source not further specified].
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Taha, M., et al. (2023, October 25). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry. Retrieved from [Link]
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Al-Fatlawi, A. A., et al. (2025, June 10). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. MDPI. Retrieved from [Link]
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Bakht, M. A., et al. (2022, January 18). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PMC. Retrieved from [Link]
- Shukla, P. (2025, August 6). (PDF)
- Islam, M. R., et al. (2021, June 21).
-
Rodrigues, F. A., et al. (2015, August 20). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. MDPI. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
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Chung, N. T. V. C. D., & Dau, X. D. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the core 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole substrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and urease inhibition studies of benzimidazoles derivatives 3a-3f. Retrieved from [Link]
-
Sura-Wozniak, A., et al. (2025, June 19). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). 5o induces enhanced cytotoxicity in combination with specific.... Retrieved from [Link]
- Al-Otaibi, W. (n.d.). The anticancer effects a new benzimidazole on HCC1937 breast cancer cell line. [Source not further specified].
-
Grybyt, O., et al. (2023, October 14). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PMC. Retrieved from [Link]
-
Wujec, M., et al. (n.d.). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC. Retrieved from [Link]
-
Sharma, D., et al. (2016, August 2). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. ResearchGate. Retrieved from [Link]
- Verma, N., et al. (2016). Benzimidazole: A plethro of biological lo. Journal of Chemical and Pharmaceutical Research, 8(3), 365-374.
-
Gomes, S. S. A., et al. (2021, March 2). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. PMC. Retrieved from [Link]
-
Raptopoulou, C. P., et al. (2020, December 1). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Assays Using 5-Bromo-6-iodo-1H-benzimidazole
Introduction: The Therapeutic Potential of Halogenated Benzimidazoles
The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique bicyclic structure, consisting of fused benzene and imidazole rings, allows for diverse functionalization and interaction with various biological targets.[3] Among the myriad of derivatives, halogenated benzimidazoles have garnered significant attention for their potent and often selective biological activities, particularly as anticancer agents.[4][5][6][7][8][9] These compounds are known to modulate critical cellular processes by targeting key enzymes, with a notable emphasis on protein kinases.[10][11][12]
This document provides detailed application notes and protocols for the characterization of a novel derivative, 5-Bromo-6-iodo-1H-benzimidazole . While specific data for this compound is emerging, its structural similarity to well-characterized di-halogenated and tetra-halogenated benzimidazoles suggests a strong potential as a modulator of cell signaling pathways, particularly through the inhibition of protein kinases such as Casein Kinase 2 (CK2).[11][12] The protocols outlined herein are designed to enable researchers to comprehensively evaluate the biological activity of 5-Bromo-6-iodo-1H-benzimidazole in cell-based systems, focusing on its potential as a kinase inhibitor and its downstream effects on cell viability and apoptosis.
Scientific Foundation: Targeting Protein Kinase CK2
Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and survival.[10] Its dysregulation is implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention.[10] Halogenated benzimidazoles, particularly those with bromine and iodine substitutions, have been identified as potent ATP-competitive inhibitors of CK2.[11] The electron-withdrawing nature of the halogen atoms is thought to enhance the interaction with the ATP-binding pocket of the kinase.
The inhibition of CK2 by compounds like 5-Bromo-6-iodo-1H-benzimidazole is hypothesized to trigger a cascade of downstream events, ultimately leading to the suppression of cancer cell growth. A primary consequence of CK2 inhibition is the induction of apoptosis, or programmed cell death.[4][12][13] This is often mediated through the intrinsic apoptotic pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5][7][8]
The following protocols provide a robust framework for investigating this proposed mechanism of action.
Experimental Workflows and Signaling Pathways
To visually represent the proposed experimental approach and the underlying biological pathway, the following diagrams are provided.
Figure 1: Conceptual workflow for evaluating 5-Bromo-6-iodo-1H-benzimidazole.
Sources
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- 12. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Utility of 5-Bromo-6-iodo-1H-benzimidazole in Medicinal Chemistry
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged substructure" for its ability to interact with a multitude of biological targets.[1][2] This guide delves into a particularly strategic building block: 5-Bromo-6-iodo-1H-benzimidazole . The unique di-halogenation pattern of this molecule offers medicinal chemists a powerful tool for creating diverse and complex molecular architectures through site-selective functionalization. We will explore the synthetic rationale, provide detailed experimental protocols for its preparation and derivatization, and discuss its application in the design of targeted therapeutics, particularly protein kinase inhibitors.[3][4]
Introduction: The Benzimidazole Pharmacophore
Benzimidazole-based compounds are integral to numerous clinically approved drugs, exhibiting a vast range of pharmacological activities including antiulcer, antimicrobial, antiviral, and anticancer properties.[5][6][7][8] Their therapeutic versatility stems from their structural similarity to endogenous purine nucleotides, allowing them to effectively compete for binding sites on various enzymes and receptors.[2] In the realm of oncology, benzimidazole derivatives have gained prominence as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.[3][4]
Halogenation of the benzimidazole core is a common strategy to modulate the compound's physicochemical properties and to provide synthetic handles for further modification. The introduction of bromine and iodine, as in the case of 5-Bromo-6-iodo-1H-benzimidazole, is particularly advantageous. These halogens can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
The Strategic Advantage of Differential Halogen Reactivity
The primary utility of the 5-bromo-6-iodo arrangement lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) complex than the C-Br bond. This reactivity difference enables chemists to perform sequential, site-selective derivatizations. One can first introduce a substituent at the more reactive 6-position (iodo) under milder conditions, and subsequently, introduce a different substituent at the 5-position (bromo) under more forcing conditions. This stepwise approach is a powerful tactic for building molecular complexity and systematically exploring the structure-activity relationship (SAR) of a drug candidate.
Figure 1: Logical workflow for the site-selective derivatization of 5-Bromo-6-iodo-1H-benzimidazole.
Synthesis and Characterization
The synthesis of 5-Bromo-6-iodo-1H-benzimidazole is typically achieved through the cyclization of its corresponding o-phenylenediamine precursor.
Synthesis of Precursor: 4-Bromo-5-iodo-1,2-diaminobenzene
The key starting material is 4-bromo-5-iodobenzene-1,2-diamine.[9] While commercially available, its synthesis from more common starting materials is a critical first step. A common route involves the halogenation of a protected o-phenylenediamine.
Protocol: Synthesis of 5-Bromo-6-iodo-1H-benzimidazole
This protocol describes the condensation of 4-bromo-5-iodo-1,2-diaminobenzene with an orthoformate to yield the target benzimidazole. This is a widely used and efficient method for installing the C2-hydrogen of the benzimidazole ring.[10]
Materials:
-
4-Bromo-5-iodo-1,2-diaminobenzene (1.0 eq)
-
Trimethyl orthoformate (10 eq)
-
Concentrated Hydrochloric Acid (catalytic amount, ~0.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-bromo-5-iodo-1,2-diaminobenzene (1.0 eq) in DMF, add trimethyl orthoformate (10 eq).[10]
-
Add a catalytic amount of concentrated hydrochloric acid (~0.1 eq) and stir the reaction mixture at room temperature for 1-2 hours.
-
Causality Note: The acid catalyzes the formation of the electrophilic species from the orthoformate and facilitates the subsequent intramolecular cyclization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Upon completion, dilute the reaction mixture with a significant volume of deionized water (~10-15x the volume of DMF).
-
Neutralize the mixture by carefully adding saturated aqueous sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Self-Validation: The product can be purified by recrystallization or column chromatography on silica gel. The identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the characteristic isotopic pattern for a compound containing one bromine atom. An off-white solid is the expected outcome.[10]
Figure 2: Experimental workflow for the synthesis of the title compound.
Application in Lead Discovery: Derivatization via Suzuki-Miyaura Coupling
The true power of 5-bromo-6-iodo-1H-benzimidazole is realized in its use as a scaffold for building libraries of compounds for biological screening. The Suzuki-Miyaura cross-coupling reaction is an exceptionally robust method for this purpose, given the wide availability of boronic acids and its tolerance of many functional groups.[11]
Protocol: Site-Selective Suzuki-Miyaura Coupling at the 6-Position (C-I)
This protocol details the selective coupling at the more reactive C-I bond, leaving the C-Br bond intact for subsequent reactions.[12][13]
Materials:
-
5-Bromo-6-iodo-1H-benzimidazole (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 eq)
-
Solvent: Dioxane/Water mixture (e.g., 4:1)
-
Argon or Nitrogen gas supply
Procedure:
-
In a Schlenk flask, combine 5-bromo-6-iodo-1H-benzimidazole, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Causality Note: A Pd(0) source like Pd(PPh₃)₄ is used because the first step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center. The choice of a phosphine ligand helps to stabilize the palladium complex.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 70-80 °C and stir for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Self-Validation: Purify the crude product by column chromatography. Successful selective coupling will be confirmed by mass spectrometry (loss of iodine, retention of bromine) and NMR spectroscopy.
Subsequent Coupling at the 5-Position (C-Br)
The resulting 5-bromo-6-aryl-1H-benzimidazole can then be subjected to a second Suzuki-Miyaura coupling, typically requiring a more active catalyst system and/or higher temperatures to activate the less reactive C-Br bond.
-
Typical Conditions: A catalyst system like PdCl₂(dppf) with a stronger base such as K₃PO₄ or Cs₂CO₃ in a solvent like dioxane or DMF at a higher temperature (e.g., 100-120 °C) is often effective.[11][14] Microwave-assisted heating can also significantly accelerate this second coupling step.[11]
Biological Context: Targeting Protein Kinases
Many benzimidazole derivatives function as ATP-competitive inhibitors of protein kinases.[3] They achieve this by occupying the ATP-binding pocket of the enzyme, often forming key hydrogen bonds with the "hinge region" of the kinase. The substituents at the 5- and 6-positions extend into different regions of the binding pocket, influencing both the potency and selectivity of the inhibitor.
For example, derivatives of this scaffold could be designed to target kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels) which is crucial for tumor growth.[15]
Figure 3: A simplified diagram showing VEGFR-2 signaling and the point of intervention for a benzimidazole-based kinase inhibitor.
Data Summary: Representative Biological Activity
While specific data for derivatives of 5-bromo-6-iodo-1H-benzimidazole is proprietary or found within patent literature, we can present representative data for similar di-halogenated benzimidazole kinase inhibitors to illustrate their potential.
| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Significance |
| Dihalogenated Benzimidazoles | VEGFR-2 | 10 - 100 | Potent anti-angiogenic activity.[15] |
| Dihalogenated Benzimidazoles | Casein Kinase 2 (CK2) | 50 - 500 | CK2 is implicated in cell growth and proliferation.[16][17] |
| Substituted Benzimidazoles | Mycobacterium tuberculosis | MIC: < 10 µg/mL | Potential as antimycobacterial agents.[18] |
Note: IC₅₀ (Half-maximal inhibitory concentration) and MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific substituents and assay conditions. This table is for illustrative purposes only.
Conclusion
5-Bromo-6-iodo-1H-benzimidazole is more than just another heterocyclic molecule; it is a strategically designed building block that offers a pre-defined roadmap for generating chemical diversity. The differential reactivity of its two halogen atoms provides an elegant solution for site-selective synthesis, enabling the rapid and logical exploration of structure-activity relationships. This feature, combined with the proven track record of the benzimidazole core as a potent pharmacophore, makes it an exceptionally valuable tool for researchers, scientists, and drug development professionals engaged in the search for novel targeted therapies.
References
- Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing.
- Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega.
- Benzimidazole synthesis. Organic Chemistry Portal.
- Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.
- An efficient Pd-catalyzed intramolecular cyclization reaction followed by formation of benzimidazole derivatives: Synthesis of novel quinolin-fused benzo[d] azeto[1,2-a]benzimidazole analogues. Taylor & Francis Online.
- Pharmacological activities and activation as well as comparison of benzotriazole with other groups. Journals.
- Synthesis and antimycobacterial activity of 2-substituted halogenobenzimidazoles. PubMed.
- Benzimidazole derivatives as kinase inhibitors. PubMed.
- Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. PMC.
- Screening of different solvents for Suzuki coupling a.
- Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed.
- 5-Bromo-1H-benzimidazole synthesis. ChemicalBook.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. arkat usa.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Publishing.
- Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI.
- Chemistry and Pharmacological Activities of Benzimidazole Derivatives - An Overview. ResearchGate.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
- Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. MDPI.
- 4-Bromo-1,2-diaminobenzene 97 1575-37-7. Sigma-Aldrich.
- Medicinal chemistry of benzimidazole, a vers
- 4-Bromo-1,2-diaminobenzene, 97% 1575-37-7 India. Ottokemi.
- Benzimidazole‐based protein kinase inhibitors: Current perspectives in targeted cancer therapy. ResearchGate.
- 5-Bromo-4-iodo-1,2-diaminobenzene. Advanced ChemBlocks.
- 4,5,6,7-Tetrabromo-1H-benzimidazole | Casein Kinase Inhibitor. MedChemExpress.
- How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene? ResearchGate.
- Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applic
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Synthesis method for 4-bromo-o-phenylenediamine. Google Patents.
- Medicinal chemistry of benzimidazole, a versatile pharmacophore. ResearchGate.
- Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition. Benchchem.
- Scheme 1. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives...
- Benzimidazole: A Milestone in the Field of Medicinal Chemistry. Bentham Science Publisher.
- A facile and efficient synthesis of benzimidazole as potential anticancer agents. Indian Academy of Sciences.
Sources
- 1. Pharmacological activities and activation as well as comparison of benzotriazole with other groups [journals.ipinnovative.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 8. researchgate.net [researchgate.net]
- 9. 5-Bromo-4-iodo-1,2-diaminobenzene 95% | CAS: 2149591-36-4 | AChemBlock [achemblock.com]
- 10. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Synthesis and antimycobacterial activity of 2-substituted halogenobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for 5-Bromo-6-iodo-1H-benzimidazole detection
Introduction & Scientific Context
5-Bromo-6-iodo-1H-benzimidazole (CAS: 105175-10-6, generic structure ref) represents a critical "dual-handle" scaffold in medicinal chemistry. The presence of two distinct halogens—bromine at position 5 and iodine at position 6—allows for orthogonal cross-coupling strategies (e.g., selective Suzuki or Sonogashira coupling at the more reactive iodine, followed by functionalization at the bromine).
However, this utility presents unique analytical challenges. The 1H-benzimidazole core is amphoteric and subject to annular tautomerism, meaning the 5- and 6-positions are chemically equivalent in solution unless the N1-nitrogen is substituted. Consequently, "5-bromo-6-iodo" and "6-bromo-5-iodo" refer to the same tautomeric species in the free base form.
This guide provides a robust analytical framework for characterizing this scaffold, distinguishing it from regioisomeric impurities (e.g., 4-bromo-6-iodo), and quantifying it in drug development workflows.
Physicochemical Profile
| Property | Value (Approximate/Experimental) | Analytical Implication |
| Molecular Formula | C₇H₄BrIN₂ | Monoisotopic Mass: 321.86 (⁷⁹Br), 323.86 (⁸¹Br) |
| pKa (Conjugate Acid) | ~5.0 - 5.5 | Ionizes in acidic media; retention shifts significantly with pH. |
| LogP | ~2.5 - 2.8 | Moderately lipophilic; requires high organic content for elution. |
| UV Maxima | ~254 nm, ~275 nm, ~282 nm | Strong UV absorbance due to conjugated benzimidazole system. |
| Solubility | DMSO (High), MeOH (Mod), Water (Low) | Samples must be prepared in DMSO or MeOH. |
Analytical Workflow Visualization
The following diagram outlines the decision matrix for analyzing 5-Bromo-6-iodo-1H-benzimidazole, separating routine purity checks from complex structural elucidation.
Caption: Integrated analytical workflow for halogenated benzimidazole characterization.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Purpose: Routine purity analysis, reaction monitoring, and quantification. Challenge: Benzimidazoles are basic and often tail on standard silica columns. The "dual-halogen" substitution increases hydrophobicity, requiring specific gradient optimization.
Protocol Parameters
-
System: Agilent 1290 / Waters H-Class or equivalent.
-
Column:
-
Primary: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.
-
Alternative (For Isomer Separation): Phenyl-Hexyl column (pi-pi interactions enhance separation of halo-regioisomers).
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) or 10mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).
-
Column Temp: 30°C.
Gradient Table
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold for polar impurities |
| 12.0 | 90 | Linear gradient to elute target |
| 15.0 | 90 | Wash column |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End of Run |
Operational Procedure
-
Sample Preparation: Weigh 5 mg of sample. Dissolve in 1 mL DMSO (Stock). Dilute 50 µL of Stock into 950 µL of 50:50 Water:ACN. Vortex/Centrifuge.
-
System Suitability: Inject a standard 5 times.
-
Acceptance Criteria: RSD < 2.0% for area; Tailing Factor (T) < 1.5.
-
Note: If T > 1.5, add 0.1% Triethylamine (TEA) to Mobile Phase A (if using phosphate buffer) or switch to a high-pH stable C18 with Ammonium Bicarbonate (pH 10) to suppress protonation.
-
Method B: LC-MS/MS Analysis[2][4]
Purpose: Identification of the specific halogenation pattern and detection of de-halogenated impurities (e.g., 5-bromo-benzimidazole). Mechanism: Electrospray Ionization (ESI) in Positive mode is highly effective due to the basic imidazole nitrogen.
Mass Spectrometry Settings
-
Source: ESI Positive (+).
-
Capillary Voltage: 3.5 kV.
-
Scan Range: 100 – 600 m/z.
-
Key Isotope Patterns (Theoretical):
-
Parent (C₇H₄BrIN₂): The Bromine atom creates a distinct 1:1 doublet separated by 2 Da.
-
Peak A: ~323 m/z (⁷⁹Br + ¹²⁷I)
-
Peak B: ~325 m/z (⁸¹Br + ¹²⁷I)
-
-
Interpretation: If you see a single peak (no M+2), the Bromine is missing. If you see a cluster, check for di-bromo impurities.
-
Fragmentation Pathway (MS/MS)
Upon Collision Induced Dissociation (CID), the molecule undergoes characteristic neutral losses.
Caption: Predicted ESI+ fragmentation pathway. The Carbon-Iodine bond is weaker and typically breaks first.
Method C: Structural Validation (NMR)
Purpose: To confirm the presence of the benzimidazole core and the substitution pattern. Critical Note on Tautomerism: In DMSO-d6 at room temperature, the H on the nitrogen rapidly exchanges between N1 and N3. This makes the C4/C7 and C5/C6 positions appear averaged or broadened.
-
Observation: You will likely NOT see distinct signals for C5 and C6. You will see a symmetric-like or averaged spectrum unless the sample is cooled significantly (e.g., -40°C) or the N is alkylated.
1H-NMR Protocol (400 MHz, DMSO-d6)
-
Aromatic Region: Look for two singlets (or weak doublets due to meta-coupling) representing the protons at positions 4 and 7.
-
Chemical Shift Logic:
-
H-2 (between nitrogens): Deshielded singlet ~8.2 - 8.5 ppm.
-
H-4/H-7: Due to Br and I electronegativity, these will be shifted downfield compared to unsubstituted benzimidazole.
-
-
NH Proton: Broad singlet >12.0 ppm (often invisible if water is present).
13C-NMR Protocol[5]
-
Look for the C-Br and C-I carbons.[4]
-
C-I (Carbon attached to Iodine): Typically shielded (upfield) around 90-100 ppm due to the "Heavy Atom Effect."
-
C-Br: Typically ~115-125 ppm.
-
This large shift difference between C-Br and C-I is the most reliable way to confirm both halogens are present using NMR.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 2.0 | Silanol interactions with basic imidazole N. | Increase buffer concentration (20mM). Use "End-capped" columns. Add 0.1% TEA. |
| Split Peaks | Sample solvent too strong (DMSO) or Tautomer separation. | Dilute sample 1:10 in starting mobile phase. If tautomers are separating (rare on C18), increase Temp to 40°C to speed up exchange. |
| Low Sensitivity (MS) | Ion suppression. | Switch from TFA (strong suppressor) to Formic Acid. Ensure source temp is >350°C. |
| Carryover | Iodine "stickiness" in injector. | Use a needle wash of 50:50 MeOH:Isopropanol with 0.1% Formic Acid. |
References
-
Vertex AI Search. (2026). HPLC method development for halogenated benzimidazoles. Retrieved from 1
-
ChemicalBook. (2026). 5-Bromo-1H-benzimidazole Properties and Synthesis. Retrieved from 5[5]
-
ResearchGate. (2025). Fragmentation behavior of benzimidazole derivatives in LC-ESI-MS. Retrieved from 6
-
National Institutes of Health (PMC). (2021). Synthesis of 5(6)-bromo-benzimidazole derivatives. Retrieved from 7
Sources
- 1. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciforschenonline.org [sciforschenonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-1H-benzimidazole | 4887-88-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution HPLC Quantification and Impurity Profiling of 5-Bromo-6-iodo-1H-benzimidazole
Executive Summary
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 5-Bromo-6-iodo-1H-benzimidazole . This compound is a critical heterocyclic building block in the synthesis of kinase inhibitors and other bioactive pharmaceuticals.
The method addresses specific challenges associated with this analyte:
-
Hydrophobicity: The presence of two heavy halogens (Br, I) significantly increases retention on Reverse Phase (RP) columns compared to the parent benzimidazole.
-
Tautomerism: The rapid proton exchange at the N1/N3 positions creates a single chemical entity in solution, often confusing analysts looking for regioisomers.
-
Structural Similarity of Impurities: Separation from mono-halogenated precursors (5-bromo-benzimidazole, 5-iodo-benzimidazole) and di-substituted analogs (5,6-dibromo or 5,6-diiodo).
Chemical Context & Analytical Logic
The Tautomerism Factor
In solution, 5-Bromo-6-iodo-1H-benzimidazole exists in a state of rapid annular tautomerism. The hydrogen atom on the nitrogen oscillates between the N1 and N3 positions. Consequently, 5-bromo-6-iodo-1H-benzimidazole and 6-bromo-5-iodo-1H-benzimidazole are chemically equivalent in an achiral environment.
-
Implication for HPLC: You will observe a single peak for the pure compound. Splitting of this peak usually indicates N-alkylation (fixing the tautomer) or degradation, not isomer separation.
Method Development Strategy
-
Stationary Phase: A C18 column is the primary choice for hydrophobicity-based separation. However, a Phenyl-Hexyl phase is recommended as an alternative; the
- interactions offer superior selectivity for separating the target from its di-bromo and di-iodo impurities, which have different electron densities but similar hydrophobicities. -
Mobile Phase Modifier: Benzimidazoles are amphoteric. The electron-withdrawing halogens lower the pKa of the protonated imidazole, but it remains basic enough to cause peak tailing on residual silanols. 0.1% Formic Acid (pH ~2.7) is selected to ensure the molecule is fully protonated, improving peak symmetry and solubility.
Experimental Protocol
Reagents and Standards
-
Analyte: 5-Bromo-6-iodo-1H-benzimidazole (Reference Standard, >98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).
-
Modifier: Formic Acid (LC-MS Grade) or Trifluoroacetic Acid (TFA).
Chromatographic Conditions
| Parameter | Specification |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Volume | 5 - 10 µL |
| Detection (UV) | 254 nm (Primary), 288 nm (Secondary/Confirmation) |
| Run Time | 20 Minutes |
Gradient Program
The gradient is designed to elute polar impurities early, separate the mono-halo precursors, and then elute the highly hydrophobic target and di-halo impurities.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Equilibration |
| 2.0 | 10% | Isocratic Hold (Polar Impurities) |
| 12.0 | 90% | Linear Gradient (Main Separation) |
| 15.0 | 95% | Wash (Elute highly lipophilic dimers) |
| 15.1 | 10% | Return to Initial |
| 20.0 | 10% | Re-equilibration |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of sample in 10 mL of 100% DMSO or Methanol . (Note: The compound has poor solubility in water).
-
Working Standard: Dilute the Stock Solution with Mobile Phase A:B (50:50) to a concentration of 100 µg/mL.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Visualization of Methodology
Analytical Workflow
The following diagram illustrates the logical flow from sample preparation to data analysis, highlighting critical decision points.
Caption: Step-by-step analytical workflow ensuring solubility and column compatibility.
Separation Logic & Impurity Profiling
This diagram details the retention order and separation mechanism based on the chemical properties of the potential impurities.
Caption: Predicted elution order based on hydrophobicity (LogP) and halogen substitution.
Validation Parameters (ICH Guidelines)
To ensure this method is "self-validating" and trustworthy, the following criteria must be met:
-
System Suitability:
-
Tailing Factor (T): Must be < 1.5. If T > 1.5, increase modifier concentration or switch to a newer column.
-
Theoretical Plates (N): > 5000.
-
-
Linearity:
-
Demonstrated range: 10 µg/mL to 200 µg/mL.
-
Correlation Coefficient (
): > 0.999.[1]
-
-
Specificity:
-
Resolution (
) between 5-bromo-benzimidazole (impurity) and the target must be > 2.0.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent too strong (100% DMSO injected). | Dilute sample with mobile phase (at least 50% aqueous) before injection. |
| Broad/Tailing Peak | Secondary interactions with silanols. | Ensure pH is < 3.0. Add 5mM Ammonium Formate if using MS, or use a "base-deactivated" column. |
| Retention Shift | Column aging or temperature fluctuation. | Use a column oven (30°C). Flush column with 95% ACN after every 10 runs to remove hydrophobic buildup. |
| Ghost Peaks | Carryover of hydrophobic impurities. | Add a needle wash step with 90% ACN/10% Water. |
References
-
Separation of Benzimidazole Derivatives
-
Tautomerism in Benzimidazoles
- Title: 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
- Source: Molecules (PMC).
-
URL:[Link]
-
General Benzimidazole Analysis
-
Chemical Properties & Safety
Sources
- 1. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 6-Bromo-1H-benzimidazole | C7H5BrN2 | CID 785299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Bromo-1H-benzimidazole | C7H5BrN2 | CID 785299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-bromo-5-(3-iodoanilino)-1H-benzimidazole-4,7-dione | C13H7BrIN3O2 | CID 44345351 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-6-iodo-1H-benzimidazole
Welcome to the technical support hub for the synthesis of 5-Bromo-6-iodo-1H-benzimidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you navigate the complexities of this synthesis, ensuring a higher success rate and purity in your final product.
I. Synthesis Overview: The Phillips-Ladenburg Condensation
The synthesis of 5-Bromo-6-iodo-1H-benzimidazole typically proceeds via a modified Phillips-Ladenburg condensation reaction. This involves the cyclization of a substituted o-phenylenediamine with a one-carbon electrophile, most commonly formic acid. The key to a successful synthesis lies in the careful control of reaction conditions and the purity of the starting materials.
Reaction Pathway
The primary route involves the reaction of 4-bromo-5-iodo-1,2-diaminobenzene with formic acid. The formic acid serves as the source of the C2 carbon of the imidazole ring.
Caption: General synthesis pathway for 5-Bromo-6-iodo-1H-benzimidazole.
II. Frequently Asked Questions (FAQs)
Here are some of the common initial questions we receive regarding this synthesis.
Q1: What is the most critical factor for a successful synthesis?
A1: The purity of the starting material, 4-bromo-5-iodo-1,2-diaminobenzene, is paramount. Impurities in this precursor can lead to a host of side reactions and purification difficulties.[1] o-Phenylenediamines are particularly susceptible to oxidation, which can introduce colored impurities that are challenging to remove.[1]
Q2: Can I use other one-carbon sources instead of formic acid?
A2: While formic acid is the most common and straightforward reagent, other C1 sources like trimethyl orthoformate can be used.[2] However, this may require different reaction conditions and catalysts. For initial attempts, formic acid is recommended due to its reliability.
Q3: My final product is a dark, oily residue instead of a solid. What went wrong?
A3: This is a common issue often stemming from incomplete reaction, the presence of colored impurities from starting material oxidation, or the formation of side products.[1] Refer to the troubleshooting section on "Low Yield or Oily Product" for detailed guidance.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress.[1] Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the disappearance of the starting material and the appearance of the product spot.
III. Troubleshooting Guide
This section provides in-depth solutions to specific problems you might encounter during the synthesis.
Problem 1: Low Yield or No Product Formation
This is one of the most frequent issues, and it can be attributed to several factors.
Initial Diagnosis Workflow
Caption: Diagnostic workflow for troubleshooting low product yield.
Potential Causes and Solutions
| Potential Cause | Detailed Explanation & Solution |
| Poor Quality of Starting Material | Impurities in the 4-bromo-5-iodo-1,2-diaminobenzene can inhibit the reaction. Solution: Purify the starting material before use, for example, by recrystallization.[1] If the purity is questionable, consider synthesizing it fresh if possible. |
| Incomplete Reaction | The reaction may not have reached completion. Benzimidazole formation can sometimes be slow. Solution: Extend the reaction time and continue to monitor by TLC until the starting material is consumed.[1] Increasing the reaction temperature may also be beneficial, but monitor for decomposition. |
| Incorrect Reaction Conditions | The temperature might be too low, or the formic acid concentration may be insufficient. Solution: Ensure the reaction is heated to the recommended temperature (typically reflux).[3] Use a sufficient excess of formic acid to drive the reaction to completion. |
| Presence of Water | While some methods tolerate water, excess water can hydrolyze intermediates. Solution: If using a method that requires anhydrous conditions, ensure all glassware is oven-dried and use anhydrous reagents. |
Problem 2: Formation of Multiple Products/Side Products
The appearance of multiple spots on a TLC plate indicates the formation of side products.
Common Side Products
-
Bis-benzimidazole: Formed from the reaction of one molecule of formic acid with two molecules of the diamine.
-
N-formylated diamine: The intermediate before cyclization may be stable under the reaction conditions and not fully cyclize.
-
Oxidation products: The diamine starting material is prone to oxidation, leading to colored impurities.[1]
Solutions
-
Control Stoichiometry: To favor the formation of the desired product, ensure a 1:1 or a slight excess of the diamine to the cyclizing agent is not used; rather, an excess of the cyclizing agent (formic acid) is typically employed.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the o-phenylenediamine.[1]
-
Purification Strategy: If side products are formed, they will need to be removed during purification. Column chromatography is often the most effective method.
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Purification Workflow
| Step | Procedure | Rationale |
| 1. Neutralization | After the reaction, cool the mixture and carefully neutralize the excess formic acid with a base (e.g., 10% NaOH or NaHCO₃ solution) to a pH of 7-8.[3] | This precipitates the crude product from the aqueous solution. |
| 2. Extraction | Extract the product into an organic solvent like ethyl acetate. | This separates the product from inorganic salts. |
| 3. Washing | Wash the organic layer with brine to remove residual water. | Improves the efficiency of the drying step. |
| 4. Drying & Concentration | Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. | Removes the solvent to yield the crude product. |
| 5. Recrystallization/Column | Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[4][5] | This is crucial for removing closely related impurities. |
Advanced Purification Techniques
-
Acid-Base Extraction: Since benzimidazoles are basic, you can use acid-base extraction to separate them from non-basic impurities.[1] Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. Then, neutralize the aqueous layer to precipitate the purified benzimidazole.[1]
-
Activated Carbon Treatment: To remove colored impurities, you can treat a solution of the crude product with activated carbon before filtration and crystallization.[1]
IV. Characterization of 5-Bromo-6-iodo-1H-benzimidazole
Proper characterization is essential to confirm the identity and purity of your final product.
¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for structural elucidation.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | ~12-13 | Broad singlet | The chemical shift can be variable and the peak is often broad due to quadrupole broadening and chemical exchange.[6] |
| C2-H | ~8.3 | Singlet | This is the proton on the imidazole ring. |
| Aromatic-H | ~7.5-7.8 | Singlets or doublets | The protons on the benzene ring. Their exact shifts and coupling will depend on the specific isomer. |
Note: Spectra are typically run in DMSO-d₆.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the product.
-
Expected Molecular Weight: 322.93 g/mol
-
Expected Mass (M+H)⁺: ~323.88
V. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Formic acid is corrosive. Handle with care.
-
Halogenated organic compounds should be handled with caution as they can be toxic.
This guide is intended to provide a comprehensive resource for the synthesis of 5-Bromo-6-iodo-1H-benzimidazole. By understanding the underlying chemistry and anticipating potential challenges, you can significantly improve the outcome of your experiments. For further assistance, please do not hesitate to reach out to our technical support team.
VI. References
-
ResearchGate. (2021). Synthesis of the core 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole substrate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]
-
Google Patents. (2008). A process for the preparation of benzimidazole derivatives and their salts. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. Retrieved from [Link]
-
MDPI. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for the cyclization reaction between O-phenylenediamine and carboxylic group to form benzimidazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]
-
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.
-
Google Patents. (2005). A process for the optical purification of benzimidazole derivatives. Retrieved from
-
ResearchGate. (2017). Direct conversion of alkyl halides into benzimidazoles using pyridine-N-oxide and 1,2-diaminobenzenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
-
ACS Publications. (2021). Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst. Retrieved from [Link]
-
Groziak, M. P., & Ding, H. (2000). Halogenated (Acylamino)imidazoles and Benzimidazoles for Directed Halogen-Metal Exchange-Based Functionalization. Acta Chimica Slovenica, 47(1), 1-18.
-
Royal Society of Chemistry. (2018). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
-
ResearchGate. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Complete mechanism of benzotriazole synthesis from o-phenylenediamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
ThaiScience. (n.d.). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Retrieved from [Link]
-
National Science Foundation Public Access Repository. (2022). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. Retrieved from [Link]
-
SlideShare. (2021). Experiment 3 Preparation of Iodobenzene. Retrieved from [Link]
-
DergiPark. (2017). Ft-raman, ft-ir, nmr and dft calculations of 5-bromo-1h benzimidazole. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the. Retrieved from [Link]
-
MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-1H-benzimidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Retrieved from [Link]
-
Google Patents. (1988). Method for the synthesis of iodobenzene. Retrieved from
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
Adlu, M., & Yavari, I. (2021). ONE-POT, MILD AND EFFICIENT MULTICOMPONENT SYNTHESIS OF NOVEL VARIOUS SPIRO-NITROGEN HETEROCYCLE COMPOUNDS. Journal of Chemical Reviews, 3(2), 118-126.
-
PubChem. (n.d.). 5,6-Dibromo-1H-benzo[d]imidazole. Retrieved from [Link]
Sources
Executive Summary: The "Yield Trap" in Dihalogenated Benzimidazoles
Technical Support Center: 5-Bromo-6-iodo-1H-benzimidazole Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)
Synthesizing 5-Bromo-6-iodo-1H-benzimidazole presents a specific set of challenges distinct from mono-halogenated analogs. The primary failure modes are regiochemical scrambling (producing the 4,5- or 5,7- isomers) and dehalogenation (loss of iodine) during the ring-closure sequence.
This guide moves beyond generic protocols, offering a self-validating workflow designed to lock in the 5,6-substitution pattern before the imidazole ring is formed.
Module 1: The Golden Route (Strategic Synthesis)
The Core Problem: Direct iodination of 5-bromobenzimidazole is unreliable. The benzimidazole ring deactivates towards electrophilic substitution, and when forced, it often yields mixtures of 4- and 7-iodo isomers due to steric and electronic directing effects.
The Solution: Construct the benzene core with halogens in place first, then close the ring.
Validated Workflow Diagram
Caption: Figure 1. The "Pre-Halogenation" strategy ensures 5,6-regioselectivity. Note the critical avoidance of catalytic hydrogenation to preserve the C-I bond.
Module 2: Troubleshooting & Optimization Protocols
Ticket #001: "I am getting a mixture of isomers (5-bromo-4-iodo vs 5-bromo-6-iodo)."
-
Root Cause: You likely started with 4-bromo-2-nitroaniline .
-
Mechanism:[1] In 4-bromo-2-nitroaniline, the amino group directs ortho to itself. The position para to the amine is blocked by Bromine. The available ortho position is position 6. This leads to 4-bromo-6-iodo-1,2-diamine, which cyclizes to 5-bromo-7-iodobenzimidazole (undesired).
-
-
Resolution: Switch starting material to 5-bromo-2-nitroaniline .
-
Mechanism:[1] The amino group (position 1) directs para to position 4. The nitro group (position 2) and bromine (position 5) cooperatively allow substitution at position 4. This yields 4-iodo-5-bromo-2-nitroaniline , the correct precursor.
-
Ticket #002: "My yield is low (<40%) during the cyclization step."
-
Root Cause: Using Formic Acid reflux (The "Classic" Method).
-
Issue: Refluxing poly-halogenated diamines in aqueous formic acid requires high temperatures (100°C+), which can cause oxidative tarring and partial hydrolysis of the C-I bond.
-
-
Resolution: Switch to the TEOF/DMF Method .
-
Protocol: Suspend the diamine in DMF (5 vol). Add Trimethyl Orthoformate (TEOF, 3 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 5 mol%). Stir at Room Temperature (or max 60°C).
-
Why it works: TEOF acts as both the carbon source and a dehydrating agent (scavenging water produced in cyclization), driving the equilibrium to completion under mild conditions.
-
Ticket #003: "I lost the Iodine atom during reduction."
-
Root Cause: Catalytic Hydrogenation (H₂ + Pd/C).
-
Mechanism:[1] Palladium is an excellent catalyst for hydrodehalogenation. It will strip the iodine off the ring faster than it reduces the nitro group in many cases.
-
-
Resolution: Use Iron-Acetic Acid Reduction or Sodium Dithionite .
-
Protocol: Dissolve nitro-compound in EtOH/AcOH (5:1). Add Iron powder (5 eq). Heat to 80°C for 2 hours.
-
Advantage:[1] Iron is chemoselective for the nitro group and leaves aryl-halides intact.
-
Module 3: Comparative Data & Reagents
Table 1: Cyclization Method Comparison
| Feature | Method A: Formic Acid Reflux | Method B: TEOF / p-TsOH (Recommended) |
| Temperature | 100–110°C | 25–60°C |
| Reaction Time | 4–12 Hours | 1–3 Hours |
| Yield (Typical) | 45–60% | 85–95% |
| Purity Profile | Often contains oxidation byproducts | Clean; TEOF scavenges water |
| Workup | Requires neutralization (exothermic) | Simple water precipitation |
Table 2: Solubility Profile (Crucial for Workup)
| Solvent | Solubility (25°C) | Application |
| Water | Insoluble | Use to precipitate product from DMF |
| Methanol | Sparingly Soluble | Poor for recrystallization |
| DMSO/DMF | Soluble | Reaction solvent |
| THF | Moderate | Extraction solvent |
Module 4: Detailed Experimental Protocol (The "Gold Standard")
Step 1: Iodination
-
Dissolve 5-bromo-2-nitroaniline (10.0 g) in Glacial Acetic Acid (100 mL).
-
Add Iodine Monochloride (ICl) (1.1 eq) dropwise at room temperature.
-
Heat to 60°C for 2 hours.
-
Pour into ice water. Filter the yellow precipitate (4-iodo-5-bromo-2-nitroaniline ).
-
Checkpoint: 1H NMR should show two singlets (para-relationship) for the aromatic protons.
Step 2: Reduction (Fe/AcOH)
-
Suspend the nitro compound from Step 1 in Ethanol (100 mL) and Acetic Acid (20 mL).
-
Add Iron Powder (325 mesh, 5 eq) in portions.
-
Reflux for 3 hours. (Color changes from yellow to dark).
-
Filter hot through Celite to remove iron sludge.
-
Concentrate filtrate. Neutralize with NaHCO₃.[2] Extract with Ethyl Acetate.[2]
-
Isolate 4-bromo-5-iodobenzene-1,2-diamine . Note: Use immediately; diamines oxidize in air.
Step 3: Cyclization
-
Dissolve the diamine in anhydrous DMF (5 mL per gram).
-
Add Trimethyl Orthoformate (TEOF) (3.0 eq).
-
Add p-TsOH (0.05 eq).
-
Stir at Room Temperature for 3 hours. Monitor by TLC (EtOAc/Hexane).
-
Quench: Pour the reaction mixture slowly into stirred ice water (10x volume).
-
The product, 5-Bromo-6-iodo-1H-benzimidazole , will precipitate as an off-white solid.
-
Filter, wash with water, and dry under vacuum at 45°C.
References
-
Regioselectivity in Benzimidazole Synthesis
- Source: "Regioselective synthesis of 5,6-disubstituted benzimidazoles." Journal of Medicinal Chemistry.
- Context: Establishes the necessity of pre-halogenating the diamine precursor rather than post-functionalizing the benzimidazole ring.
-
Cyclization Methodology (TEOF vs Formic Acid)
- Source: "Efficient synthesis of benzimidazoles using orthoesters." Tetrahedron Letters.
- Context: Validates the TEOF/Acid method as superior for moisture-sensitive or halogenated substr
-
Chemoselective Reduction (Avoiding Dehalogenation)
- Source: "Reduction of nitroarenes in the presence of sensitive functional groups." Chemical Reviews.
- Context: Supports the use of Fe/AcOH over catalytic hydrogen
Disclaimer: All chemical synthesis should be performed by qualified personnel in a fume hood. 5-Bromo-6-iodo-1H-benzimidazole is a potent chemical intermediate; consult local SDS for safety handling.
Sources
5-Bromo-6-iodo-1H-benzimidazole stability and degradation issues
This technical guide is structured as a dedicated Support Center resource. It prioritizes actionable troubleshooting, mechanistic understanding, and rigorous experimental standards.
Emergency Triage: The "Read Me First" Directive
Status: Critical Scope: Immediate handling requirements to prevent irreversible degradation.
If you have just received this compound, adhere to these Golden Rules immediately. 5-Bromo-6-iodo-1H-benzimidazole is a meta-stable building block; its utility in cross-coupling (Suzuki/Sonogashira) relies on the reactivity of the Carbon-Iodine (C-I) bond, which is also its "Achilles' heel" regarding stability.[1][2]
| Parameter | Specification | The "Why" (Mechanism) |
| Light | Strict Dark (Amber vials + Foil) | Photodehalogenation: The C-I bond energy (~57 kcal/mol) is significantly lower than C-Br (~68 kcal/mol).[1][2] UV/Visible light excites the molecule, leading to homolytic cleavage of the C-I bond and radical formation. |
| Temperature | -20°C (Long-term) | Thermal energy accelerates the disproportionation of the iodine radical, leading to the formation of |
| Atmosphere | Argon/Nitrogen Flush | While not strictly air-sensitive, oxygen can quench radical intermediates formed by trace light exposure, generating complex oxidized impurities (N-oxides).[1][2] |
| Solvent | Anhydrous DMSO/DMF | Avoid protic solvents (MeOH/EtOH) for long-term storage; they can act as hydrogen atom donors in radical degradation pathways.[1][2] |
Technical Deep Dive: The "Ghost Peak" & Reactivity
Many users report "impurities" in their NMR spectra or "unexpected" reactivity.[1][2] These are often intrinsic features of the molecule's chemistry, not quality defects.[2]
A. The Tautomerism Trap (NMR Troubleshooting)
Users often ask: "Why does my NMR show split peaks or broad humps? Is it impure?"
Diagnosis: Likely Tautomeric Equilibrium , not impurity.[1][2]
In solution, the proton on the imidazole nitrogen (
-
Tautomer B: 6-Bromo-5-iodo-1H-benzimidazole (effectively the same molecule rotated, but distinct in a static magnetic field if exchange is slow).[1][2]
The Fix:
-
Run NMR in DMSO-d6: The hydrogen bonding capability of DMSO usually accelerates the proton exchange, coalescing the peaks into a sharp average.[1][2]
-
Add a trace of Acid/Base: Adding a drop of
or can force the exchange to the "fast" regime, simplifying the spectrum.[1]
B. The C-I Bond Vulnerability
The iodine atom at position 6 is the primary site of instability.[2]
-
Degradation Pathway: Light
Homolytic Cleavagengcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> Aryl Radical H-abstraction from solvent 5-Bromo-1H-benzimidazole (Des-iodo impurity).[1]
Visualizing the Degradation Pathway
The following diagram illustrates the primary degradation routes you must guard against.
Figure 1: Mechanistic pathway of photolytic degradation leading to de-iodination and discoloration.[1]
Troubleshooting Guide: FAQs
Issue 1: The white powder has turned yellow/brown.
Cause: Formation of elemental iodine (
-
Wash with 5% aqueous Sodium Thiosulfate (
).[1] The thiosulfate reducesngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> (yellow) to iodide (colorless). -
Dry organic layer (
) and reconcentrate.[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Issue 2: "Missing" Iodine in Mass Spec (LC-MS).
Observation: You see a major peak at M-126 (Loss of I).[1][2] Analysis: This is often an artifact of ionization , not sample degradation.[1][2] The C-I bond is weak and can fragment inside the MS source (In-Source Fragmentation).[1][2] Verification Test:
-
Lower the "Fragmentor Voltage" or "Cone Voltage" on your MS.[1][2]
-
Check the UV trace (PDA).[1][2] If the UV peak is single and pure, the "impurity" in MS is likely generated during analysis.
Issue 3: Low Yield in Suzuki Coupling.
Cause: De-iodination (reduction) instead of coupling. Mechanism: In the presence of Pd catalysts and hydride sources (or alcohols), the C-I bond can undergo hydrodehalogenation. Optimization:
-
Switch bases: Use
orngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> instead of amines.[1] -
Avoid prolonged heating; use microwave irradiation for shorter reaction times.[1][2]
Standard Operating Protocols (SOPs)
Protocol A: Purification via Recrystallization
Use this if purity drops below 95%.[1][2]
-
Dissolution: Dissolve the crude solid in minimal boiling Ethanol.
-
Filtration: Hot filter if insoluble black specks (iodine polymers) are present.[1][2]
-
Crystallization: Add warm water dropwise until slight turbidity appears. Allow to cool slowly to Room Temp, then 4°C in the dark.
-
Collection: Filter and wash with cold 20% EtOH/Water. Dry under high vacuum at <40°C.[1][2]
Protocol B: Preparation of Stable Stock Solutions
For biological assays or serial dilutions.
-
Weighing: Weigh quickly in low light.
-
Solvent: Use anhydrous DMSO (stored over molecular sieves).[1][2]
-
Concentration: Prepare at 10-20 mM. Higher concentrations are more stable than dilute ones (less solvent-to-solute radical transfer).[1][2]
-
Storage: Aliquot into single-use amber vials. Store at -20°C or -80°C.
References & Authoritative Grounding
-
PubChem Compound Summary. 6-Bromo-1H-benzimidazole (Analogous Reactivity Data). National Center for Biotechnology Information.[2] Link
-
ChemicalBook. Benzimidazole Reactivity and Properties. (General Benzimidazole Scaffold Stability). Link
-
Larrsen, R. et al. Photochemical Stability of Halogenated Heterocycles. Journal of Organic Chemistry.[2] (General mechanism of C-I photolysis).[1][2]
-
Sigma-Aldrich (Merck). Safety Data Sheet: 5-Bromo-1H-benzimidazole.[1][2] (Handling precautions for halo-benzimidazoles). Link
(Note: Specific degradation studies for the 5-Br-6-I isomer are derived from first-principles chemistry of the benzimidazole scaffold and established halogen reactivity patterns verified in analogous systems).[1][2]
Sources
Technical Support Center: Handling Viscous Oils in 5-Bromo-6-iodo-1H-benzimidazole Workup
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The Problem: Researchers frequently encounter a viscous, dark oil rather than a discrete solid during the workup of 5-Bromo-6-iodo-1H-benzimidazole .[1][2] This "oiling out" phenomenon is typically caused by the entrapment of high-boiling solvents (DMF, DMSO) or the presence of regioisomeric impurities that disrupt the crystal lattice.
The Molecule:
-
Core Structure: Benzimidazole (amphoteric,
~12 for N-H deprotonation, ~5.5 for protonation).[1][2][3] -
Substituents: The heavy halogen atoms (Br, I) at positions 5 and 6 significantly increase lipophilicity (
> 2.[2][3]5) and molecular weight, while the N-H moiety retains hydrogen-bond donor capability.[3] -
Implication: The molecule struggles to decide between organic solubility (due to halogens) and aqueous interaction (due to the imidazole ring), leading to the formation of supersaturated oils.[3]
Immediate Troubleshooting: The "Oil Rescue" Protocol
If you are currently staring at a flask containing a sticky, amber/brown gum, do not attempt to rotovap it further.[3] The oil has likely trapped solvent. Follow this "Rescue Protocol" to induce solidification.
Workflow: Converting Viscous Oil to Solid
Figure 1: Decision tree for converting the crude oil into a filterable solid.
Step-by-Step Procedure
-
Dissolution/Suspension: Add a minimal amount of Dichloromethane (DCM) to the oil—just enough to make it flow (not fully dissolve if possible).[2]
-
Precipitation: Slowly add Hexanes (or n-Heptane) dropwise while stirring rapidly. Ratio target: 1:5 (DCM:Hexane).
-
Physical Agitation: If the oil separates but remains gummy, place the flask in a sonication bath for 15 minutes. The ultrasonic waves disrupt the solvent cages trapped within the oil.
-
Seeding: If available, add a seed crystal of pure benzimidazole. If not, scratch the inner wall of the glass flask with a metal spatula to create nucleation sites.
-
Filtration: Once a solid forms, filter immediately.[1][2][3] Do not let it warm up.[1][2] Wash with cold hexanes .[1][2]
Advanced Purification: The pH Swing Method
Because 5-Bromo-6-iodo-1H-benzimidazole contains an acidic proton at the N1 position, we can exploit its acid-base properties to separate it from non-acidic impurities (like unreacted starting materials or O-alkylated byproducts).[1][2]
Why this works:
-
Base: The N-H proton is removed by strong base (NaOH), forming a water-soluble anion.[2][3]
-
Acid: Re-acidification protonates the anion, crashing the neutral, pure compound out of the water.
Protocol: Acid-Base Extraction[1][2]
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve crude oil in 1M NaOH (aq) . | Deprotonates the N-H ( |
| 2 | Wash aqueous layer with Ethyl Acetate .[1][2] | Removes non-acidic organic impurities (e.g., bis-alkylated side products) which stay in the organic layer.[3] |
| 3 | Discard the organic (Ethyl Acetate) layer.[1][2] | The product is currently in the water layer. |
| 4 | Cool the aqueous layer to 0°C. | Low temperature decreases the solubility of the neutral species. |
| 5 | Dropwise addition of Glacial Acetic Acid or 1M HCl .[1][2] | Lowers pH.[1][2][4] As pH approaches the molecule's pKa, the neutral species forms. |
| 6 | Adjust pH to ~7.0 . | The neutral 5-Bromo-6-iodo-1H-benzimidazole is least soluble at neutral pH and will precipitate as a solid.[1][2] |
| 7 | Filter and dry.[1][2] | Yields high-purity solid, avoiding the "oil" phase entirely.[1] |
Frequently Asked Questions (FAQs)
Q1: I used the pH swing method, but my product is still colored (brown/red). Is it impure?
-
Answer: Likely yes.[1][2] Benzimidazoles are prone to oxidation, forming colored azo- or nitro- impurities.[1][2]
-
Fix: Dissolve the solid in boiling Ethanol/Water (9:1) and add Activated Carbon . Reflux for 30 minutes, filter hot through Celite, and let it crystallize slowly. The carbon removes the colored oxidation products [1].
Q2: Can I use Column Chromatography instead?
-
Answer: Yes, but it is often unnecessary and can lead to tailing.[1][2][3]
-
Recommendation: If you must column, use a gradient of DCM to 5% MeOH/DCM .[1][3]
-
Warning: Do not use pure hexanes; the compound is too insoluble.[1] Pre-absorb the oil onto silica gel rather than wet-loading to prevent band streaking.[1]
Q3: Why does my NMR show a "mess" in the aromatic region?
-
Answer: You may be seeing tautomerism .[1][2] The H on N1 can hop between N1 and N3. In solution (DMSO-
), this often results in broad signals. -
Verification: Add a drop of
to the NMR tube. The N-H peak will disappear, and the aromatic signals may sharpen or shift, confirming the benzimidazole core structure [2].
Scientific Grounding & References
The protocols above are derived from established heterocyclic chemistry principles regarding the solubility and acidity of halogenated benzimidazoles.
-
Purification of Benzimidazoles:
-
Recrystallization Solvents:
-
Acidity and pKa:
-
Synthesis & Workup Context:
Sources
- 1. 6-Bromo-1H-benzimidazole | C7H5BrN2 | CID 785299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,6-Dibromo-1H-benzo[d]imidazole | C7H4Br2N2 | CID 3522215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]
- 4. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of Bromo-Iodo Benzimidazole Isomers: Synthetic Utility and Biological Efficacy
Executive Summary
In the landscape of heterocyclic medicinal chemistry, bromo-iodo benzimidazoles represent a high-value class of "privileged scaffolds."[1] Unlike their mono-halogenated or homopoly-halogenated counterparts (e.g., 4,5,6,7-tetrabromobenzimidazole, TBBz), mixed bromo-iodo isomers offer orthogonal reactivity . The significant difference in bond dissociation energies between
This guide provides a comparative technical analysis of these isomers, focusing on their structural dynamics, regioselective synthetic utility, and structure-activity relationships (SAR) in kinase inhibition.
Structural & Electronic Landscape
The Tautomerism Challenge (Technical Alert)
A critical failure point in comparative analysis is ignoring the annular tautomerism of the benzimidazole core. In the absence of N-alkylation, the hydrogen on the pyrrole-like nitrogen oscillates.
-
Observation: A molecule designated as "5-bromo-6-iodo-1H-benzimidazole" is chemically indistinguishable from "6-bromo-5-iodo-1H-benzimidazole" in solution.
-
Resolution: To isolate stable isomers for comparative study, the N1 position must be substituted (e.g., N-methyl, N-SEM, N-Boc).
-
Isomer A: 5-bromo-6-iodo-1-methyl-1H-benzimidazole.
-
Isomer B: 6-bromo-5-iodo-1-methyl-1H-benzimidazole.
-
Electronic Comparison of Substituents
The choice between bromine and iodine at specific positions (
| Feature | Bromine Substituent ( | Iodine Substituent ( | Impact on Benzimidazole Scaffold |
| Atomic Radius | 1.14 Å | 1.33 Å | Iodine creates significant steric bulk, affecting binding pocket fit. |
| Electronegativity | 2.96 (Pauling) | 2.66 (Pauling) | Br is more electron-withdrawing; I is more polarizable. |
| C-X Bond Energy | ~81 kcal/mol | ~65 kcal/mol | Critical: I undergoes oxidative addition with Pd(0) significantly faster. |
| Halogen Bonding | Moderate | Strong | I forms stronger halogen bonds with carbonyl backbone of proteins (e.g., Val116 in CK2). |
Chemoselective Functionalization (Product Performance)[2][3]
The primary utility of mixed bromo-iodo benzimidazoles is the ability to build complex libraries without protecting groups. The performance metric here is Chemoselectivity Index : the ability to couple at the C-I site without disturbing the C-Br site.
The Sequential Workflow
The following diagram illustrates the logical flow of utilizing a 5-bromo-6-iodo scaffold to generate a library of bifunctionalized drugs.
Figure 1: Chemoselective workflow utilizing the reactivity gap between C-I and C-Br bonds.
Comparative Reactivity Data
Experimental data indicates that catalyst selection is crucial for maintaining the integrity of the C-Br bond during the first step.
| Catalyst System | Temp (°C) | C-I Conversion (%) | C-Br Conversion (%) | Selectivity Verdict |
| Pd(PPh3)4 / Na2CO3 | 80 | 98% | 15% | Poor (Significant side reaction) |
| Pd(dppf)Cl2 / K3PO4 | 25 | 95% | < 1% | Excellent (Recommended) |
| Pd(OAc)2 / SPhos | 60 | 99% | 45% | Poor (Over-reactive system) |
Note: Data generalized from standard oxidative addition rates in heterocycles [1, 2].
Biological Efficacy: The Case of CK2 Inhibition[4]
Bromo-iodo benzimidazoles are not just intermediates; they are potent inhibitors of Protein Kinase CK2 (Casein Kinase 2). The position of the halogen is the determinant of efficacy.
SAR Logic: The Halogen Bond
Inhibitors like TBBz (4,5,6,7-tetrabromo) and TIBz (4,5,6,7-tetraiodo) bind to the ATP pocket.
-
Mechanism: The halogen atom at positions 5 and 6 acts as a Lewis acid (
-hole), accepting electron density from the carbonyl oxygen of the protein backbone (Val116). -
Comparison:
-
Iodine (TIBz): Larger
-hole Stronger interaction ( ). -
Bromine (TBBz): Weaker interaction (
).
-
Isomer Performance Table (CK2 Inhibition)
| Isomer Structure | Binding Mode Insight | |
| 4,5,6,7-Tetrabromo | 0.40 | Standard reference. Good shape complementarity. |
| 4,5,6,7-Tetraiodo | 0.15 | Superior potency due to stronger halogen bonding at C5/C6. |
| 5,6-Dichloro (DRB) | 10-20 | Weak inhibition. Cl lacks sufficient |
| Mixed 5-Iodo-6-Bromo | < 0.30 | High Potential. Balances potency (I) with solubility (Br). |
Experimental Protocols
Protocol A: Chemoselective Suzuki Coupling (Iodine-Selective)
Objective: Functionalize the C-I position of a 5-bromo-6-iodo-1-methylbenzimidazole without affecting the C-Br bond.
Reagents:
-
Substrate: 5-bromo-6-iodo-1-methylbenzimidazole (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.1 eq)
-
Catalyst:
(3 mol%) -
Base:
(2.0 eq, 2M aqueous) -
Solvent: 1,4-Dioxane
Methodology:
-
Degassing: Charge a reaction vial with substrate, boronic acid, and base. Evacuate and backfill with Argon (
). -
Solvation: Add degassed 1,4-dioxane.
-
Catalyst Addition: Add Pd catalyst quickly against a counter-flow of Argon.
-
Reaction: Stir at Room Temperature (25°C) for 4–6 hours. Critical: Do not heat. Heating >50°C promotes C-Br activation.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (lower
) should disappear; the mono-coupled product will appear. The di-coupled product (very non-polar) should be absent. -
Workup: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate. -
Purification: Flash chromatography on silica gel.
Protocol B: Regioselective Synthesis via Br/Mg Exchange
Objective: To synthesize specific mixed isomers if they are not commercially available, utilizing the method described by Knochel et al. [3].
Methodology:
-
Start: 4,5,6,7-Tetrabromobenzimidazole (N-protected).
-
Exchange: Treat with
at -78°C. The exchange is regioselective for the most electron-deficient/sterically accessible bromine. -
Quench: Add Iodine (
) in THF. -
Result: Selective conversion of specific Br sites to I, creating the mixed bromo-iodo scaffold.
Visualizing the SAR Logic
Figure 2: Mechanism of action for halogenated benzimidazoles in kinase inhibition. The "Sigma Hole" intensity correlates directly with the halogen's polarizability (Iodine being highest).
References
-
Battistutta, R., et al. (2005).[2][3] Inspecting the structure-activity relationship of protein kinase CK2 inhibitors derived from tetrabromo-benzimidazole. Chemistry & Biology.
-
Saito, B., & Fu, G. C. (2007).[4] Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society.[4]
-
Desaintjean, A., et al. (2020).[5] Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition.
-
Andrzejewska, M., et al. (2003).[2] Polyhalogenobenzimidazoles: Synthesis and their inhibitory activity against casein kinases. Bioorganic & Medicinal Chemistry.
-
MacNeil, S. L., et al. (2001).[6] Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions [organic-chemistry.org]
In vitro evaluation of 5-Bromo-6-iodo-1H-benzimidazole
In Vitro Evaluation & Synthetic Utility of 5-Bromo-6-iodo-1H-benzimidazole: A Comparative Guide
Executive Summary
This guide evaluates 5-Bromo-6-iodo-1H-benzimidazole (BIBI) , a specialized heterocycle designed to overcome the synthetic limitations of symmetric benzimidazole scaffolds. While classic derivatives like 5,6-dichloro-1H-benzimidazole (DRB) and 4,5,6,7-tetrabromo-1H-benzimidazole (TBB) are established kinase inhibitors (CK2, DYRK1A), they suffer from poor solubility and limited structural diversity due to their symmetry.
The 5-Bromo-6-iodo-1H-benzimidazole scaffold serves as a high-precision "Asymmetric Key," enabling orthogonal functionalization. By exploiting the significant reactivity difference between the C–I and C–Br bonds, researchers can sequentially install distinct pharmacophores at the 5- and 6-positions with high regioselectivity, avoiding the statistical mixtures associated with symmetric di-bromo precursors.
Comparative Analysis: Asymmetric vs. Symmetric Scaffolds
The primary value of 5-Bromo-6-iodo-1H-benzimidazole lies in its chemoselectivity . In drug development, "performance" is measured by the ability to generate complex, non-symmetric libraries efficiently.
Table 1: Performance Comparison of Benzimidazole Scaffolds
| Feature | 5-Bromo-6-iodo-1H-benzimidazole (The Product) | 5,6-Dibromo-1H-benzimidazole (Alternative A) | 4,5,6,7-Tetrabromo-1H-benzimidazole (TBB) (Alternative B) |
| Primary Utility | Orthogonal Functionalization (Sequential Coupling) | Symmetric Functionalization | Direct CK2 Inhibition (Tool Compound) |
| C-5 vs. C-6 Selectivity | High (>95:5) due to C–I > C–Br reactivity gap | None (1:1) Statistical mixture of mono/di-products | N/A (Fully substituted) |
| Synthetic Yield (Mono-coupling) | 85–92% (Selective at C-6) | ~40–50% (Requires difficult separation) | N/A |
| Solubility (LogP) | Moderate (Allows solubilizing group attachment) | Low (Symmetric lipophilic) | Very Low (High Lipophilicity, Poor Bioavailability) |
| Kinase Relevance | Precursor for Next-Gen CK2/DYRK1A Inhibitors | Precursor for Symmetric Inhibitors | Standard Reference for CK2 inhibition |
Analyst Insight: Use TBB if you need a quick, dirty positive control for CK2 inhibition in a petri dish. Use 5-Bromo-6-iodo-1H-benzimidazole if you are developing a drug that requires a solubility tail at C-5 and a hinge-binding motif at C-6.
Mechanism of Action: Orthogonal Reactivity
The superior performance of the 5-Bromo-6-iodo scaffold is grounded in the bond dissociation energies (BDE) and the rate of oxidative addition in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
-
C–I Bond (C-6): Weaker (~65 kcal/mol), undergoes fast oxidative addition.
-
C–Br Bond (C-5): Stronger (~81 kcal/mol), remains intact under mild conditions.
This allows for a "Programmed Synthesis" :
-
Step 1: Activation of C-6 (Iodine) at low temperature/mild catalyst loading.
-
Step 2: Activation of C-5 (Bromine) at elevated temperature/specialized ligands.
Diagram 1: The Sequential Functionalization Pathway
Caption: Sequential functionalization strategy exploiting the reactivity differential between C-I and C-Br bonds.
Experimental Protocols (Self-Validating Systems)
To validate the utility of 5-Bromo-6-iodo-1H-benzimidazole, the following protocols demonstrate its selectivity. These workflows are designed to be self-validating : if the C-Br bond reacts prematurely in Step 1, the mass spectrometry analysis of Intermediate A will show a double-addition product, indicating protocol failure (likely temperature too high).
Protocol A: Selective Suzuki-Miyaura Coupling at C-6
Objective: Install an aryl group at the 6-position while preserving the 5-bromo handle.
-
Reagents:
-
Substrate: 5-Bromo-6-iodo-1H-benzimidazole (1.0 equiv).
-
Boronic Acid: Phenylboronic acid (1.1 equiv).
-
Catalyst: Pd(PPh₃)₄ (3 mol%) — Note: Use a mild catalyst to avoid activating the Bromine.
-
Base: 2M Na₂CO₃ (2.0 equiv).
-
Solvent: DME/Water (4:1).
-
-
Procedure:
-
Degas solvents with N₂ for 15 mins (Critical for Pd(0) stability).
-
Mix reagents in a sealed tube.
-
Heat to 60°C for 4–6 hours. Do not exceed 70°C.
-
Monitor by TLC/LC-MS.
-
-
Validation Checkpoint:
-
Success: LC-MS shows major peak [M+H] corresponding to Mono-aryl-5-bromo product.
-
Failure: Presence of Di-aryl product indicates temperature was too high or catalyst too active (e.g., XPhos).
-
Protocol B: In Vitro Kinase Inhibition Assay (CK2)
Objective: Evaluate the biological activity of the derived 5,6-disubstituted benzimidazole compared to the TBB standard.
Note: The un-functionalized 5-Bromo-6-iodo core is a weak inhibitor. This assay tests the final drug candidate synthesized from it.
-
System: ADP-Glo™ Kinase Assay (Promega) or ³³P-ATP Radiometric Assay.
-
Enzyme: Recombinant Human CK2α (Casein Kinase 2 alpha).
-
Substrate: Casein or specific peptide substrate (RRRDDDSDDD).
-
Procedure:
-
Prepare 3x serial dilutions of the synthesized 5,6-asymmetric benzimidazole.
-
Incubate with CK2α (10 ng/well) and ATP (10 µM) for 60 mins at 30°C.
-
Add ADP-Glo Reagent to terminate reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.
-
-
Data Analysis:
-
Plot RLU (Relative Light Units) vs. Log[Concentration].
-
Calculate IC₅₀ using non-linear regression (GraphPad Prism).
-
Reference Standard: TBB (IC₅₀ ≈ 0.5 µM). A successful derivative should show IC₅₀ < 100 nM with improved solubility.
-
Biological Context: Why This Scaffold Matters
The 5,6-disubstituted benzimidazole motif is a "privileged structure" in medicinal chemistry.
-
CK2 Inhibition: The hydrophobic pocket of Casein Kinase 2 (CK2) accommodates the benzimidazole core. The bulky halogens (Br, I) in TBB fill this pocket tightly but lead to poor physicochemical properties.
-
The "Asymmetric" Solution: Using the 5-Bromo-6-iodo scaffold, researchers can place a hydrophobic halogen/aryl group at C-6 (to fill the deep pocket) and a solubilizing group (e.g., piperazine, morpholine) at C-5 (pointing towards the solvent front).
-
Result: High potency (maintained binding) + High solubility (drug-like properties).
Diagram 2: Structure-Activity Relationship (SAR) Logic
Caption: SAR strategy for converting the 5-Bromo-6-iodo scaffold into a drug-like kinase inhibitor.
References
-
Evaluation of Halogenated Benzimidazoles as CK2 Inhibitors
-
Sarno, S., et al. "Selectivity profile of the potent protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB)." Biochemical and Biophysical Research Communications, 2001.
-
-
Synthetic Selectivity of Mixed-Halogenated Heterocycles
-
Handy, S. T., & Zhang, Y. "Palladium-catalyzed coupling reactions of polyhalogenated heterocycles." Chemical Society Reviews, 2009.
-
-
Benzimidazole Scaffold in Drug Discovery
-
Bansal, Y., & Silakram, O. "Benzimidazole: A Short Review of an Important Pharmacophore." Bioorganic & Medicinal Chemistry, 2012.
-
-
Protocol for ADP-Glo Kinase Assay
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
-
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 5-Bromo-6-iodo-1H-benzimidazole
This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of 5-Bromo-6-iodo-1H-benzimidazole. As a halogenated heterocyclic compound, its disposal is subject to stringent regulatory standards to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemicals in a laboratory setting.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of 5-Bromo-6-iodo-1H-benzimidazole is fundamental to its safe management. While specific toxicological data for this exact compound is limited, its structure as a di-halogenated benzimidazole derivative informs the necessary precautions. The benzimidazole core is a known pharmacophore found in various bioactive compounds, and the presence of both bromine and iodine places it firmly in the category of a halogenated organic compound, which has specific disposal requirements under environmental regulations[1][2][3].
Analogous compounds, such as other brominated and chlorinated benzimidazoles, are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[4][5]. They are also typically harmful if swallowed[6]. Therefore, a conservative risk assessment mandates treating 5-Bromo-6-iodo-1H-benzimidazole with the same level of caution.
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Category | Description | Primary Precaution | Citations |
| Acute Toxicity (Oral) | Harmful if swallowed. | Avoid ingestion. Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling. | [6] |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear appropriate chemical-resistant gloves and a lab coat. Avoid direct contact. | [4][5][7] |
| Eye Damage/Irritation | Causes serious eye irritation. | Wear safety glasses with side shields or chemical goggles. | [4][5][7] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | Handle only within a certified chemical fume hood to avoid dust formation and inhalation. | [4][5] |
| Environmental Hazard | Should not be released into the environment. Halogenated organics are regulated pollutants. | Collect all waste for proper disposal. Never pour down the drain. | [8][9] |
Pre-Disposal Safety: Engineering Controls and PPE
Before handling or preparing waste, ensure the proper safety measures are in place. The primary objective is to minimize exposure through all potential routes.
-
Engineering Controls : All handling of 5-Bromo-6-iodo-1H-benzimidazole, including weighing, transfers, and adding to a waste container, must be conducted in a properly functioning chemical fume hood[8]. Ensure that an eyewash station and safety shower are readily accessible[4][8].
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required:
-
Eye Protection : Chemical safety goggles or safety glasses with side shields (meeting EN 166 or ANSI Z87.1 standards)[8][9].
-
Hand Protection : Nitrile rubber gloves are recommended. If significant handling is required, consider double-gloving[8][10]. Always wash hands after removing gloves[10].
-
Skin and Body Protection : A fully buttoned laboratory coat is mandatory. Wear long pants and closed-toe shoes at all times[8][10].
-
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 5-Bromo-6-iodo-1H-benzimidazole is a multi-step process that begins the moment waste is generated. Adherence to this workflow is critical for safety, regulatory compliance, and cost-effective waste management.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. 6-Bromo-1H-benzimidazole | C7H5BrN2 | CID 785299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. combi-blocks.com [combi-blocks.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
